Kaurane-16,17-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(4R,9R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16?,18+,19?,20-/m0/s1 |
InChI Key |
LCYWCTWYVKIBSA-IXLJNHQZSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC34C2CC[C@@H](C3)[C@](C4)(CO)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C |
Synonyms |
ent-kauran-16,17-diol kauran-16,17-diol kauran-16,17-diol, (16alpha)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Kaurane-16,17-diol in Cancer Cells
Executive Summary
Kaurane-16,17-diol (specifically ent-16
This guide details the compound's ability to disrupt mitochondrial redox homeostasis, modulate the Bcl-2/Bax axis, and interfere with the Ap-2
Chemical Identity & Structure-Activity Relationship (SAR)
The biological activity of kaurane diterpenes relies heavily on the ent-kaurane skeleton.[3] The 16,17-diol moiety represents a hydrated form of the exocyclic methylene group found in kaurenoic acid.
-
Core Scaffold: ent-kaurane (tetracyclic diterpene).[3][4][5]
-
SAR Significance:
-
Solubility: The diol increases hydrophilicity compared to the 16-ene precursors, potentially improving bioavailability in aqueous cellular environments.
-
Reactivity: While the 16-en-15-one moiety (found in oridonin) is a Michael acceptor for cysteine binding, the 16,17-diol operates primarily through redox modulation and transcriptional interference rather than direct covalent adduction to NF-
B.
-
Mechanism of Action: The Mitochondrial Apoptotic Axis
The primary cytotoxic mechanism of this compound is the activation of the intrinsic (mitochondrial) apoptotic pathway. This is a multi-stage process involving upstream transcriptional regulation and downstream caspase execution.
Transcriptional Modulation (The Ap-2 /Rb Complex)
In breast cancer models (e.g., MCF-7), this compound has been observed to disrupt the Ap-2
-
Normal State: The Ap-2
/Rb complex binds to the promoter regions of survival genes (like BCL2), maintaining their expression. -
Drug Action: The diol disrupts this complex, leading to the transcriptional repression of BCL2.
-
Consequence: A reduction in anti-apoptotic Bcl-2 protein levels without necessarily affecting NF-
B DNA binding directly in all cell types.
Mitochondrial Dysfunction & ROS
Following transcriptional changes, the cell experiences a shift in the pro-apoptotic/anti-apoptotic balance:
-
Bcl-2 Downregulation: Loss of Bcl-2 removes the inhibition on pore-forming proteins.
-
Bax Upregulation: The ratio of Bax (pro-apoptotic) to Bcl-2 increases significantly.
-
ROS Generation: ent-Kauranes are known to induce Reactive Oxygen Species (ROS) accumulation, likely through the depletion of glutathione (GSH) or inhibition of thioredoxin systems.
-
MOMP: Mitochondrial Outer Membrane Permeabilization occurs, releasing Cytochrome c.
Caspase Cascade
The release of Cytochrome c triggers the formation of the apoptosome:
-
Initiator: Activation of Caspase-9.
-
Executioner: Cleavage and activation of Caspase-3 and Caspase-7.
-
Result: DNA fragmentation (PARP cleavage) and programmed cell death.
Visualization: Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by this compound.
Figure 1: Signal transduction pathway showing disruption of Ap-2
Experimental Validation Protocols
To validate the mechanism described above, the following self-validating experimental workflows are recommended. These protocols are designed for human carcinoma cell lines (e.g., MCF-7, HepG2, A549).
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Objective: Determine the IC50 and selectivity index.
-
Causality: Metabolic activity (NAD(P)H flux) correlates with cell viability.
-
Controls: Positive (Cisplatin/Doxorubicin), Negative (0.1% DMSO), Blank (Media only).
| Step | Action | Critical Parameter |
| 1 | Seeding | Seed cells at |
| 2 | Treatment | Treat with this compound (0, 5, 10, 20, 50, 100 |
| 3 | Incubation | Incubate for 48 hours (Standard for ent-kauranes). |
| 4 | Dye Addition | Add MTT (0.5 mg/mL). Incubate 4h at 37°C. |
| 5 | Solubilization | Dissolve formazan crystals with DMSO. |
| 6 | Readout | Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression. |
Protocol 2: Apoptosis Confirmation (Annexin V-FITC/PI)
Objective: Distinguish between necrosis and apoptosis.
-
Mechanism: Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis); PI stains permeable nuclei (late apoptosis/necrosis).
-
Harvest: Collect cells after 24h treatment with IC50 concentration.
-
Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain: Add
L Annexin V-FITC and L Proidium Iodide (PI). -
Incubate: 15 min at RT in the dark.
-
Analyze: Flow Cytometry (Ex: 488nm; Em: 530nm/575nm).
-
Q1 (Annexin-/PI-): Live.
-
Q2 (Annexin+/PI-): Early Apoptosis (Target Population).
-
Q3 (Annexin+/PI+): Late Apoptosis.
-
Protocol 3: Western Blotting (Mechanistic Markers)
Objective: Verify the Bcl-2/Bax ratio shift and Caspase activation.
| Target Protein | Expected Change | Molecular Weight (approx) |
| Bcl-2 | Downregulation ( | 26 kDa |
| Bax | Upregulation ( | 20 kDa |
| Pro-Caspase 3 | Decrease ( | 32 kDa |
| Cleaved Caspase 3 | Appearance ( | 17/19 kDa |
| No Change (Loading Control) | 42 kDa |
Visualization: Experimental Workflow
Figure 2: Integrated experimental workflow for validating this compound activity.
Pharmacokinetics & Future Directions
Pharmacokinetics (PK)
-
Solubility: The 16,17-diol modification confers slightly better aqueous solubility compared to purely hydrophobic diterpenes, but formulation (e.g., liposomes or nanoparticles) is often required for in vivo efficacy.
-
Metabolism: ent-Kauranes are subject to hepatic metabolism. The diol is a potential metabolite of the 16,17-epoxide intermediate.
Future Research Vectors
-
Combination Therapy: Investigating synergy with Cisplatin to overcome resistance (redox resetting).
-
Structural Derivatization: Esterification of the C-17 hydroxyl group to improve cellular uptake.
-
Target Confirmation: Utilizing Cellular Thermal Shift Assays (CETSA) to confirm physical binding to upstream regulators like the Ap-2
complex components.
References
-
Morales, A., et al. (2005).[6] Cytotoxic and proapoptotic activity of ent-16
-17 -dihydroxykaurane on human mammary carcinoma cell line MCF-7.[6] Cancer Letters, 218(1), 109-116.[6] Retrieved from [Link] -
Zhang, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance.[1] Redox Biology, 43, 101977.[1] Retrieved from [Link]
-
Cavalcanti, B.C., et al. (2010). Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorganic & Medicinal Chemistry, 18(4).[9] Retrieved from [Link]
-
Deng, H., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Apoptosis Induction by Kaurane-16,17-diol
Content Type: Technical Whitepaper / Experimental Guide Target Audience: Researchers, Pharmacologists, and Drug Discovery Specialists
Executive Summary
Kaurane-16,17-diol (specifically ent-kaurane-16
This guide delineates the compound's unique ability to disrupt the Ap-2
Chemical Identity & Structural Significance[2][3][4]
The absence of the
-
Structure: ent-16
,17-dihydroxy-kaurane.[1][2][3][4] -
Key Feature: The C-16/C-17 diol functionality replaces the electrophilic enone system found in more toxic analogs.
-
Implication: It avoids indiscriminate protein alkylation (non-specific toxicity) and instead targets specific nuclear transcription factors.
Mechanistic Profiling: The Nuclear-Mitochondrial Axis
The apoptotic efficacy of this compound is driven by a "top-down" cascade, initiating in the nucleus and executing in the mitochondria.
Primary Target: The Ap-2 /Rb Complex
Research indicates that this compound physically disrupts the interaction between Activator Protein-2
-
Normal State: The Ap-2
/Rb complex binds to the Bcl-2 promoter, driving high-level expression of the anti-apoptotic protein Bcl-2. -
Drug Action: this compound dissociates this complex.
-
Result: Transcriptional repression of Bcl-2.
Secondary Target: hTERT Downregulation
Concurrently, the compound suppresses hTERT mRNA expression. This prevents telomere maintenance in rapidly dividing cancer cells, triggering a senescence-like apoptotic state distinct from standard necrosis.
Execution: The Intrinsic Mitochondrial Pathway
The loss of Bcl-2 protein relieves the inhibition on Bax and Bak .
-
MOMP: Mitochondrial Outer Membrane Permeabilization occurs.
-
Cytochrome c Release: Cytochrome c leaks into the cytosol.
-
Caspase Activation: Formation of the apoptosome activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation and cell death.
Pathway Visualization (Graphviz)
Caption: Mechanistic pathway of this compound showing the transcriptional suppression of Bcl-2 via Ap-2α/Rb disruption.
Experimental Validation Protocols
To validate the mechanism described above, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.
Cytotoxicity Profiling (MTT Assay)
Rationale: Establish the IC50 to define the therapeutic window before mechanistic assays.
Protocol:
-
Seeding: Seed MCF-7 or HepG2 cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Treat with this compound (dissolved in DMSO) at concentrations: 0, 5, 10, 20, 40, 80
M.-
Control: DMSO vehicle (final concentration < 0.1%).
-
Positive Control:[5] Doxorubicin (1
M).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.
-
Read: Measure absorbance at 570 nm.
Data Interpretation:
| Cell Line | IC50 (
Mechanistic Confirmation: Western Blotting
Rationale: Confirm that apoptosis is driven by Bcl-2 downregulation and not just general toxicity.
Protocol:
-
Lysis: Lyse treated cells using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Quantification: Normalize protein using a BCA assay. Load 30-50
g per lane. -
Antibodies:
-
Primary: Anti-Bcl-2 (1:1000), Anti-Bax (1:1000), Anti-Caspase-3 (cleaved) (1:500), Anti-hTERT (1:500).
-
Loading Control: Anti-
-actin (1:5000).
-
-
Validation Check:
-
Success Criteria: A dose-dependent decrease in Bcl-2 band intensity and increase in Cleaved Caspase-3.
-
Specificity Check: If p53 levels remain unchanged, it supports the p53-independent mechanism (often observed with this class).
-
Mitochondrial Membrane Potential ( ) Assay
Rationale: Verify the intrinsic pathway activation.
Protocol:
-
Staining: Treat cells for 24h, then incubate with JC-1 dye (5
g/mL) for 20 mins at 37°C. -
Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy.
-
Healthy Cells: Red fluorescence (J-aggregates).
-
Apoptotic Cells: Green fluorescence (Monomers).
-
-
Metric: Calculate the Red/Green fluorescence ratio. A decrease indicates depolarization.
Experimental Workflow Visualization
Caption: Operational workflow for isolating and validating this compound activity.
Conclusion & Strategic Outlook
This compound distinguishes itself from the broader kaurane family by its non-ROS dependent mechanism . While enone-containing kauranes (like oridonin) are potent but often exhibit off-target toxicity due to Michael addition reactions, the 16,17-diol offers a more targeted approach via transcriptional repression of survival factors (Bcl-2, hTERT).
Development Recommendation: Future SAR (Structure-Activity Relationship) studies should focus on esterification at the C-17 position, which has shown potential to enhance lipophilicity and cellular uptake without compromising the core transcriptional mechanism.
References
-
Morales, A., et al. (2005). Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7.[4] Cancer Letters.[4] [Link] (Primary reference for MCF-7 cytotoxicity, Bcl-2 downregulation, and hTERT suppression).[4]
-
Chen, Y., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Redox Biology / PMC. [Link] (Reference for broader kaurane ROS mechanisms and JC-1 mitochondrial assays).
-
Pham, M. Q., et al. (2016). Cytotoxic, apoptotic and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep. Fundamental & Clinical Pharmacology. [Link] (Protocols for Annexin V/PI flow cytometry and HepG2 comparative data).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ent-Kaurane Diterpenoid Biosynthesis: Molecular Mechanisms, Pathway Engineering, and Experimental Validation
Executive Summary
The ent-kaurane diterpenoids represent a chemically diverse class of tetracyclic natural products, serving as the structural foundation for phytohormones (gibberellins) and potent pharmacological agents (e.g., oridonin, eriocalyxin B).[1][2][3] For drug development professionals and plant biochemists, understanding the precise biosynthetic logic—from the stereoselective cyclization of geranylgeranyl diphosphate (GGPP) to the regioselective oxidations by Cytochrome P450s—is critical for metabolic engineering and synthetic biology applications.
This technical guide deconstructs the ent-kaurane pathway into its catalytic modules, providing a mechanistic analysis of the enzymes involved and a validated experimental workflow for pathway elucidation and engineering.
Part 1: The Molecular Chassis & Cyclization Logic
The biosynthesis of ent-kaurane diterpenoids is a sequential modular process. It begins with the assembly of the C20 precursor, GGPP, followed by a two-step cyclization process that constructs the tetracyclic hydrocarbon core.
Precursor Supply
The universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP) , is derived from the condensation of three molecules of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP). In plastids, this is governed by the MEP pathway, while the cytosolic MVA pathway contributes in engineered yeast systems.
The "Commitment" Step: Class II Cyclization
The first committed step is catalyzed by ent-copalyl diphosphate synthase (CPS) , a Class II diterpene synthase.[4]
-
Mechanism: Unlike Class I synthases, CPS does not ionize the diphosphate group. Instead, it employs a protonation-initiated mechanism.[5]
-
Active Site: The catalytic cavity is located at the interface of the
and domains.[4][6] A conserved DXDD motif acts as the general acid, protonating the C14-C15 double bond of GGPP. -
Stereochemistry: This step is stereochemically decisive. It forces the cyclization into the ent (enantiomeric) configuration, producing ent-copalyl diphosphate (ent-CPP) . This distinguishes ent-kauranes from syn- or normal-series diterpenoids (e.g., abietane).
The Tetracyclic Ring Closure: Class I Cyclization
The second step is catalyzed by ent-kaurene synthase (KS) , a Class I diterpene synthase.[1]
-
Mechanism: KS initiates reaction via ionization of the diphosphate group (Mg²⁺-dependent), generating a carbocation.
-
Active Site: Located in the
-domain, characterized by DDXXD and NSE/DTE metal-binding motifs. -
Cascade: The resulting ent-copalyl cation undergoes a complex rearrangement—including a 1,2-hydride shift and ring closure—to form the tetracyclic ent-kaurene .
Visualization: Core Cyclization Pathway
Figure 1: The bifurcation of the ent-kaurane pathway.[1] The core module (Blue) feeds into oxidative modules (Green/Red) that determine the final bioactive scaffold.
Part 2: Functionalization & Diversification
The structural diversity of ent-kauranes arises post-cyclization through the action of Cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).
The Gatekeeper: ent-Kaurene Oxidase (KO)
The enzyme KO (CYP701 family) catalyzes the three-step oxidation of C19 from a methyl group to a carboxylic acid, yielding ent-kaurenoic acid . This is a shared intermediate for both Gibberellins (GAs) and specialized metabolites like oridonin.[1]
Pathway Bifurcation: GAs vs. Pharmacological Diterpenoids
-
Gibberellin Synthesis: Kaurenoic Acid Oxidase (KAO, CYP88A family) hydroxylates C7. Subsequent enzymes contract the B-ring to form the ent-gibberellane skeleton.
-
Isodon Diterpenoids (e.g., Oridonin): In Isodon species, distinct P450s (such as the CYP706 family) and specific 2-ODDs introduce oxygen functionalities at C1, C6, C7, C15, and C20 without ring contraction.
-
Note: The high degree of oxygenation in compounds like oridonin (often 4-6 hydroxyl/keto groups) requires a "metabolic grid" of enzymes rather than a single linear pathway.
-
Part 3: Experimental Protocol for Pathway Elucidation
For researchers aiming to identify novel ent-kaurane synthases or P450s from non-model plants, the following self-validating workflow is recommended.
Workflow Overview
-
Transcriptome Mining: Deep sequencing of tissues with high diterpenoid accumulation (e.g., trichomes, young leaves).
-
Candidate Selection: Filtering based on HMM profiles of terpene synthase motifs.
-
Functional Validation: Heterologous expression in Nicotiana benthamiana or Saccharomyces cerevisiae.
-
Chemotyping: GC-MS analysis against authentic standards.
Detailed Protocol: Transient Expression in N. benthamiana
This protocol validates the catalytic activity of putative CPS/KS genes.
Step 1: Vector Construction
-
Clone full-length CDS of candidate CPS and KS into pEAQ-HT or pCAMBIA vectors.
-
Control: Co-express with a suppressor of silencing (e.g., P19).
Step 2: Agrobacterium Infiltration
-
Transform constructs into Agrobacterium tumefaciens strain GV3101.
-
Grow cultures to OD₆₀₀ = 0.8. Resuspend in Infiltration Buffer (10 mM MES, 10 mM MgCl₂, 100 µM Acetosyringone).
-
Mix strains: Candidate CPS + Candidate KS + P19 (Ratio 1:1:1).
-
Infiltrate leaves of 4-week-old N. benthamiana.
Step 3: Metabolite Extraction (Post 5 Days)
-
Harvest 500 mg leaf tissue; grind in liquid nitrogen.
-
Extract with 2 mL n-Hexane (for hydrocarbon ent-kaurene) or Ethyl Acetate (for oxidized derivatives).
-
Vortex 1 min; centrifuge 5000g for 10 min. Collect supernatant.
Step 4: GC-MS Analysis
-
Column: HP-5MS (30m x 0.25mm).
-
Program: 50°C (1 min) -> 10°C/min -> 300°C (5 min).
-
Validation: Compare retention time and mass spectrum (m/z 272 molecular ion for ent-kaurene) with authentic standard.
Visualization: Elucidation Workflow
Figure 2: Step-by-step workflow for identifying and validating diterpene synthases from non-model organisms.[7]
Part 4: Metabolic Engineering & Scale-Up Strategies
Producing ent-kaurane derivatives in yeast (S. cerevisiae) or E. coli requires overcoming flux bottlenecks.
Fusion Protein Strategy
The catalytic efficiency of the CPS/KS pair is often limited by the diffusion of the intermediate ent-CPP.
-
Solution: Construct a CPS-KS fusion protein .
-
Evidence: Fusing Salvia miltiorrhiza CPS and KS (SmCPS-SmKS) resulted in a 4.25-fold increase in ent-kaurene titer compared to co-expression of separate enzymes [7].[8]
Precursor Module Engineering
To maximize GGPP availability:
-
In E. coli: Overexpress DXS , IDI , and IspA (FPP synthase) alongside a heterologous GGPPS .[9]
-
In Yeast: Overexpress tHMG1 (truncated HMG-CoA reductase) and downregulate ERG9 (squalene synthase) to divert FPP from sterol synthesis to diterpenes.
Table 1: Key Enzyme Families in ent-Kaurane Biosynthesis
| Enzyme Class | Function | Key Motifs | Representative Gene |
| Class II DiTPS | GGPP | DXDD (Protonation) | AtCPS (Arabidopsis), SmCPS (Salvia) |
| Class I DiTPS | ent-CPP | DDXXD, NSE/DTE (Mg²⁺ binding) | AtKS (Arabidopsis), IlKS (Ilex) |
| CYP701 | C19 Oxidation (Methyl | P450 Heme-binding | AtKO (Arabidopsis) |
| CYP88A | C7 Oxidation | P450 Heme-binding | AtKAO (Arabidopsis) |
| CYP706 | Complex Oxygenation (Isodon) | P450 Heme-binding | IrCYP706V (Isodon rubescens) |
References
-
Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase. Source: NIH / PubMed Central URL:[Link]
-
Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress. Source: Frontiers in Pharmacology URL:[Link]
-
Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Source: Biomolecules / NIH URL:[Link]
-
Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Source: Maximum Academic Press URL:[Link]
-
Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli. Source: PubMed URL:[10][11][12][Link]
-
Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway. Source: Scientific Reports / NIH URL:[Link]
-
A chromosome-level genome of Isodon rubescens reveals that tandem-duplicated CYP706V oxidase genes control oridonin biosynthesis. Source:[1] Plant Communications (via ResearchGate) URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure and mechanism of the diterpene cyclase ent-copalyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 8. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 11. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Elucidation of ent-Kaurane-16,17-diol Bioactivity: A Technical Guide
Executive Summary
This technical guide provides a rigorous in silico framework for predicting the bioactivity of Kaurane-16,17-diol (specifically the ent-kaurane-16
This guide moves beyond basic screening. We define a causal workflow to validate this compound as a dual inhibitor of NF-
Structural Basis & Ligand Preparation[1][2][3]
The biological efficacy of diterpenes is dictated by their rigid tetracyclic core and the orientation of polar substituents.[1] Standard force fields often fail to accurately model the ring puckering of the kaurane skeleton.[1] Therefore, we employ Quantum Mechanics (QM) for initial geometry optimization.
The Compound: ent-Kaurane-16,17-diol
Unlike the hydrophobic ent-kaurene, the 16,17-diol variant possesses a vicinal diol group. This is critical for "anchoring" the molecule within hydrophilic pockets of enzymes via bidentate hydrogen bonds.[1]
Protocol: DFT Geometry Optimization
Objective: Minimize internal strain and determine the global minimum conformer before docking.
-
Software: Gaussian 16 or ORCA (Open Source alternative).
-
Method: Density Functional Theory (DFT).[1]
-
Functional/Basis Set: B3LYP/6-31G(d,p).
-
Rationale: B3LYP provides a balance of cost/accuracy for organic thermochemistry; the split-valence basis set handles the polarization of the diol oxygen atoms effectively.[1]
-
-
Output: .log file converted to .pdb using OpenBabel.
-
Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges are insufficient for the polarization effects of the vicinal diol.[1]
Target Identification & Molecular Docking[3][4][5][6]
Literature correlates ent-kaurane activity with the suppression of Prostaglandin E2 (PGE2) and nitric oxide (NO).[1] Consequently, we select two validated targets:
-
COX-2 (Cyclooxygenase-2): The enzyme responsible for converting arachidonic acid to prostaglandins.[1]
-
NF-
B (p65 subunit): The transcription factor controlling cytokine production.[1]
The In Silico Workflow
The following diagram outlines the integrated pipeline from structure to prediction.
Figure 1: The sequential workflow for validating this compound bioactivity. High-precision DFT preparation feeds into static docking, followed by dynamic validation.
Docking Protocol (AutoDock Vina)
Objective: Predict binding affinity (
-
Receptor Preparation:
-
COX-2 Source: PDB ID 5KIR (Resolution 2.4 Å).[1] Remove water molecules; retain cofactor Heme if proximal to the active site.[1]
-
NF-
B Source: PDB ID 1VKX (p65 subunit).[1] -
Tool: MGLTools / AutoDock Tools.[1]
-
Action: Add polar hydrogens; merge non-polar hydrogens; assign Kollman United Atom charges.
-
-
Grid Box Definition (Critical Step):
-
Execution:
-
Exhaustiveness: 32 (Higher than default 8 to sample the rigid diterpene rings effectively).
-
Scoring Function: Vina Hybrid.[1]
-
Success Criteria:
-
Binding Energy
kcal/mol.[1] -
Key Interaction: Formation of H-bonds between the 16,17-diol hydroxyls and the hydrophilic residues (e.g., Arg120 in COX-2) is the "pass" condition for bioactivity.
Dynamic Validation: Molecular Dynamics (MD)
Docking provides a static snapshot.[1] MD simulation is required to verify if the this compound stays bound under physiological conditions or is ejected by solvent competition.[1]
Simulation Protocol (GROMACS)
We utilize the GROMACS 2023 engine with the CHARMM36m force field, which is optimized for protein-lipid-ligand systems.[1]
Step-by-Step Methodology:
-
Topology Generation:
-
Solvation & Neutralization:
-
Energy Minimization:
-
Algorithm: Steepest Descent.
-
Convergence:
kJ/mol/nm.[1]
-
-
Equilibration:
-
Production Run:
-
Duration: 100 ns .
-
Time Step: 2 fs.
-
Analysis Metrics
Summarize the trajectory data using the following metrics to confirm stability.
| Metric | Definition | Pass Threshold | Interpretation |
| RMSD | Root Mean Square Deviation | Ligand remains stable in the pocket.[1] | |
| RMSF | Root Mean Square Fluctuation | Low at binding site | Protein residues are "locked" by the ligand.[1] |
| H-Bonds | Hydrogen Bond Count | Average | The 16,17-diol group is actively anchoring.[1] |
| SASA | Solvent Accessible Surface Area | Decrease | Ligand is buried deep in the hydrophobic pocket.[1] |
Mechanism of Action: The NF- B Pathway[1]
Based on the docking targets, the predicted mechanism of action involves the inhibition of the inflammatory cascade. The diagram below illustrates where this compound intervenes.
Figure 2: Proposed Mechanism of Action. This compound prevents the nuclear translocation of NF-
ADMET & Druggability (SwissADME)[3][7]
The final phase translates molecular interaction into drug potential.[1] Diterpenes are often lipophilic; the 16,17-diol modification is expected to improve water solubility, enhancing bioavailability.
Predicted SwissADME Profile:
-
Lipophilicity (LogP): Expected range 3.0 – 4.5 (High, but improved over ent-kaurene).
-
Water Solubility (LogS): Moderately soluble (Class 4).[1]
-
GI Absorption: High.[1]
-
BBB Permeant: Yes (Diterpenes readily cross the blood-brain barrier).[1]
-
Lipinski Violation: 0 or 1 (Molecular Weight usually < 500 Da).[1]
Interpretation: The diol group acts as a "solubility handle," making this compound a superior drug candidate compared to its purely hydrocarbon precursors.
References
-
National Institutes of Health (NIH). (2020).[1] Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. PubMed Central.[1] Retrieved from [Link]
-
Swiss Institute of Bioinformatics. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4] Scientific Reports.[1] Retrieved from [Link]
-
Lemkul, J. A. (2023). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials.[1][5][6] Retrieved from [Link]
-
MDPI. (2024).[1] Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery.[1][4] Pharmaceuticals.[1][7] Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 6. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 7. rjptonline.org [rjptonline.org]
Technical Guide: Natural Variability & Standardization of Kaurane Diterpenes in Sigesbeckia Species
Topic: Natural Variability of Kaurane Diterpenes in Sigesbeckia Species Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The genus Sigesbeckia (Asteraceae), traditionally known as "Xi Xian Cao," is a critical reservoir of bioactive diterpenoids, specifically ent-kaurane and ent-pimarane derivatives. These compounds, led by Kirenol and Darutoside , exhibit potent anti-inflammatory, analgesic, and anti-rheumatic properties by modulating NF-κB and COX-2 pathways.
However, the translation of Sigesbeckia extracts into consistent therapeutic agents is hampered by extreme natural variability . Chemical profiles fluctuate significantly between the three primary medicinal species—S. orientalis, S. pubescens, and S. glabrescens—and are further influenced by harvest timing and processing methods. This guide provides a technical framework for understanding this variability, establishing robust analytical protocols, and standardizing extraction methodologies for drug development.
Chemotaxonomic Landscape: Species-Dependent Variability
The official pharmacopoeial definition of Sigesbeckia often conflates three distinct species. From a phytochemical perspective, they are not interchangeable. The concentration of key biomarkers varies by orders of magnitude depending on the species and geographical origin.
Table 1: Comparative Chemical Profile of Sigesbeckia Species
| Feature | S. orientalis (SO) | S. pubescens (SP) | S. glabrescens (SG) |
| Primary Diterpenoid Class | ent-Kauranes (Sigesbeckins) | ent-Pimaranes & ent-Kauranes | ent-Pimaranes |
| Key Biomarker | Darutoside (High) | Kirenol (High) | Kirenol (Moderate) |
| Kirenol Content Range | 0.00 – 2.50 mg/g | 0.50 – 5.77 mg/g | 0.10 – 3.00 mg/g |
| Darutoside Content Range | 0.82 – 5.48 mg/g | 0.20 – 1.50 mg/g | < 0.50 mg/g |
| Secondary Metabolites | Sesquiterpene lactones | Flavonoids (Hesperidin) | Diterpenoid glycosides |
| Therapeutic Focus | Anti-MRSA, Topical Analgesic | Anti-inflammatory (Rheumatism) | Anti-inflammatory |
Technical Insight: S. pubescens is the preferred source for Kirenol-centric drug development, whereas S. orientalis is superior for Darutoside extraction. Researchers must validate species identity via ITS sequence analysis before commencing extraction, as morphological misidentification is common.
Biosynthetic Origins of Variability
The structural diversity of kaurane diterpenes stems from the plasticity of the terpenoid backbone. Understanding this pathway is crucial for metabolic engineering or selecting harvest times that coincide with peak enzyme activity.
Figure 1: Biosynthetic Pathway of Bioactive Ent-Kauranes
This diagram illustrates the enzymatic cascade from the universal precursor GGPP to the specific bioactive markers Kirenol and Darutoside.
Caption: Pathway showing the divergence from Ent-Kaurene to the distinct chemical skeletons of Kirenol and Darutoside.
Analytical Methodologies: Standardization Protocols
To mitigate natural variability, a self-validating analytical workflow is required. The following protocols are optimized for the simultaneous quantification of Kirenol and Darutoside, ensuring high recovery and reproducibility.
Optimized Extraction Protocol
Rationale: Traditional water extraction yields poor recovery of hydrophobic diterpenes. A hydro-ethanolic reflux method is superior for maximizing yield while minimizing chlorophyll contamination.
-
Preparation: Pulverize dried aerial parts of Sigesbeckia (40 mesh).
-
Solvent System: Ethanol:Water (40:60 v/v).[1] Note: Higher ethanol concentrations (>70%) increase lipid/pigment co-extraction, complicating HPLC.
-
Extraction: Reflux extraction at 50°C for 60 minutes . Ratio: 1g plant material to 10mL solvent.
-
Filtration: Filter through 0.45 µm PTFE membrane.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C if pre-concentration is needed; otherwise, inject directly after filtration.
HPLC-UV Quantification Method
Rationale: This gradient system separates the structurally similar diterpenoids and their isomers.
-
Column: Kromasil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: Water (0.1% Phosphoric Acid)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0–6 min: 29.5% B (Isocratic)
-
6–10 min: 29.5% → 43.5% B (Linear Gradient)
-
10–25 min: 43.5% B (Isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm (Absorption maximum for the ent-kaurane skeleton).
-
Temperature: 30°C.
Figure 2: Analytical Decision Workflow
This flowchart guides the researcher through the critical decision points in processing and analysis.
Caption: Operational workflow for quality control of Sigesbeckia raw materials.
Factors Influencing Variability
Beyond species genetics, two external factors critically impact the kaurane profile:
-
Processing (Paozhi): Traditional processing involves steaming the herb with yellow wine. This process has been shown to hydrolyze glycosides (e.g., Darutoside) into their aglycones (Darutigenol). While this may improve bioavailability, it alters the chromatographic profile. Researchers must define whether their target is the prodrug (glycoside) or the active metabolite (aglycone).
-
Harvest Time: Kirenol accumulation peaks during the flowering stage (late summer/early autumn). Harvesting in the vegetative stage can result in yields <0.1 mg/g, rendering the biomass commercially useless.
Pharmacological Implications
The variability in kaurane content directly correlates with therapeutic efficacy.
-
Anti-Inflammatory: Kirenol inhibits IL-1β and TNF-α production in a dose-dependent manner.[2] A variation of 50% in Kirenol content (common between batches) can result in a complete loss of anti-arthritic efficacy in in vivo models.
-
Analgesic: Darutoside derivatives are critical for the analgesic effect.[3] S. orientalis samples low in darutoside will fail to provide pain relief in acetic acid-induced writhing models.
References
-
Species Differentiation & Chemical Composition Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens. Source: NCBI / PubMed [Link]
-
Analytical Protocols (HPLC) Simultaneous determination of kirenol and darutigenol in Herba Siegesbeckiae by RP-HPLC. Source: ResearchGate [Link]
-
Pharmacological Mechanisms (Kirenol) Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens Makino. Source: Journal of Ethnopharmacology (via PubMed) [Link]
-
Extraction Optimization Researchers Synthesize Molecularly Imprinted Polymers for Extracting Kirenol from Siegesbeckia Pubescens Herbal Extract. Source: Chinese Academy of Sciences [Link][4]
-
Ent-Kaurane Biosynthesis & Antimicrobial Activity Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Source: MDPI (Molecules) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Researchers Synthesize Molecularly Imprinted Polymers for Extracting Kirenol from Siegesbeckia Pubescens Herbal Extract----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
Methodological & Application
Elucidating the Dual Anti-Inflammatory and Pro-Apoptotic Mechanisms of Kaurane-16,17-diol: A High-Fidelity Cell-Based Assay Protocol
Abstract
This Application Note provides a rigorous, standardized framework for evaluating the biological activity of Kaurane-16,17-diol , a bioactive diterpenoid isolated from Annona and Isodon species. While traditional screening often treats this compound generically, its specific mechanism involves the disruption of the NF-κB signaling axis in inflammatory models and the Ap2α-Rb complex in oncogenic models. This guide details a self-validating workflow combining cytotoxicity profiling, functional nitric oxide (NO) inhibition, and mechanistic validation via NF-κB nuclear translocation.
Introduction & Compound Profile
This compound (C₂₀H₃₄O₂, MW: 306.[1][2]48) is an ent-kaurane diterpene distinguished by its hydroxyl groups at the C-16 and C-17 positions.[1][3][4][5][6] Unlike general cytotoxic agents, it exhibits a "dual-target" pharmacology:
-
Anti-Inflammatory: It inhibits Nitric Oxide (NO) production in LPS-stimulated macrophages (IC₅₀ ~17 μM) by blocking the phosphorylation and degradation of IκBα, thereby preventing NF-κB p65 nuclear translocation.
-
Pro-Apoptotic: In breast cancer models (e.g., MCF-7), it downregulates Bcl-2 expression not merely through transcriptional suppression, but by dissociating the Ap2α-Rb activating complex.[1]
Therapeutic Relevance: Research suggests potential applications in treating inflammation-associated carcinogenesis and septic conditions. However, its hydrophobicity requires precise handling to avoid precipitation-induced artifacts in cell-based assays.
Material Preparation & Handling[5]
Critical Directive: ent-Kaurane diterpenoids are lipophilic. Improper solubilization leads to micro-crystals that cause false-positive cytotoxicity (physical cell lysis) or false-negative efficacy (lack of bioavailability).
Stock Solution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 μm), anhydrous (≥99.9%).
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: Dissolve 1.53 mg of this compound in 100 μL DMSO.
-
-
Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastic interaction over long term) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.
Working Solution (Vehicle Control)
-
Diluent: Serum-free culture medium (e.g., DMEM or RPMI).
-
Final DMSO Limit: Ensure final DMSO concentration in the well never exceeds 0.1% (v/v) to prevent solvent toxicity.
Experimental Design: The "Self-Validating" Workflow
To ensure data integrity, this protocol uses a tiered approach. You must prove the cells are alive (Step 1) before claiming the compound inhibits their function (Step 2).
Workflow Visualization
Figure 1: Tiered experimental workflow ensuring functional data is not confounded by cytotoxicity.
Detailed Protocols
Protocol A: Cytotoxicity Profiling (Dose-Finding)
Objective: Define the non-toxic concentration range (NTCR).
Cell Line: RAW 264.7 (Murine Macrophages) or MCF-7 (Breast Cancer). Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Aspirate media. Add fresh media containing this compound at serial dilutions (e.g., 1, 5, 10, 20, 40, 80 μM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin) .
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Readout:
-
Add 20 μL MTT (5 mg/mL in PBS) to each well. Incubate 4h.
-
Remove supernatant carefully.
-
Solubilize formazan crystals with 150 μL DMSO.
-
Measure Absorbance at 570 nm .
-
-
Analysis: Calculate % Viability relative to Vehicle Control.
-
Acceptance Criteria: The highest concentration used for functional assays must retain >90% cell viability.
-
Protocol B: Anti-Inflammatory Efficacy (NO Inhibition)
Objective: Quantify inhibition of inflammatory mediators in a non-toxic window.
Cell Line: RAW 264.7.[1][2][5][6][7][8][9] Stimulant: Lipopolysaccharide (LPS) from E. coli 0111:B4.
-
Seeding: Plate cells at
cells/well in 24-well plates. -
Pre-treatment: Treat cells with this compound (e.g., 5, 10, 20 μM) for 1 hour prior to stimulation.
-
Rationale: Pre-treatment allows the compound to permeate and interact with intracellular signaling kinases (e.g., IKK) before the inflammatory cascade is triggered.
-
-
Stimulation: Add LPS (Final concentration: 1 μg/mL) directly to the wells (do not wash off compound).
-
Incubation: 18–24 hours.
-
Griess Assay (Supernatant Analysis):
-
Mix 100 μL culture supernatant with 100 μL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at room temperature (dark).
-
Measure Absorbance at 540 nm .
-
Quantify Nitrite (
) using a Sodium Nitrite standard curve (0–100 μM).
-
Protocol C: Mechanistic Validation (NF-κB Pathway)
Objective: Confirm that NO reduction is due to NF-κB blockade.
Method: Western Blotting for Cytosolic vs. Nuclear fractions.
-
Treatment: Treat RAW 264.7 cells (
cells/dish) with this compound (20 μM) + LPS (1 μg/mL).-
Timepoint: Harvest early (30–60 mins) for phosphorylation events; harvest later (24h) for protein expression (iNOS, COX-2).
-
-
Lysis: Use a Nuclear/Cytosolic Fractionation Kit.
-
Blotting Targets:
-
Cytosolic Fraction: Probe for IκBα and p-IκBα .
-
Expected Result: LPS induces IκBα degradation (band disappearance). This compound preserves the IκBα band.
-
-
Nuclear Fraction: Probe for NF-κB p65 .
-
Expected Result: LPS increases nuclear p65. This compound reduces nuclear p65 intensity.[5]
-
-
Loading Controls:
-actin (Cytosolic), Lamin B1 (Nuclear).
-
Mechanistic Logic & Visualization
Understanding the pathway is crucial for troubleshooting. If NO is inhibited but Cell Viability is low, the effect is toxicity , not specific anti-inflammatory activity. If NO is inhibited and Viability is high, the mechanism is likely specific NF-κB modulation.
Signaling Pathway Diagram
Figure 2: Molecular mechanism showing this compound stabilizing IκBα to prevent inflammatory gene transcription.
Data Analysis & Expected Results
Quantitative Summary Table
| Assay Type | Readout | Control (LPS Only) | Kaurane (20 μM) + LPS | Interpretation |
| Viability | OD 570nm | 100% (Normalized) | >90% | Non-toxic at effective dose. |
| Griess Assay | Nitrite (μM) | ~35–50 μM | < 15 μM | Significant Anti-inflammatory effect. |
| Western Blot | Cytosolic IκBα | Low/Absent | High (Band Visible) | Prevention of IκBα degradation. |
| Western Blot | Nuclear p65 | High Intensity | Low Intensity | Blockade of nuclear translocation. |
Calculation of Inhibition
Troubleshooting & Pitfalls
-
Compound Precipitation:
-
High Background in Griess Assay:
-
Lack of Apoptosis in MCF-7:
-
Context: MCF-7 cells are Caspase-3 deficient.
-
Fix: Assay for Caspase-7 or PARP cleavage instead, or use Annexin V/PI flow cytometry.
-
References
-
National Institutes of Health (NIH). (2005). Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7. Retrieved from [Link]
Sources
- 1. Kauran-16,17-diol (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. kauran-16,17-diol | Apoptosis | TargetMol [targetmol.com]
- 3. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 16836-31-0: kauran-16,17-diol | CymitQuimica [cymitquimica.com]
- 5. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ent -kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01684B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Application Note: In Vivo Experimental Design with Kaurane-16,17-diol
Target Compound: ent-Kaurane-16
Executive Summary
Kaurane-16,17-diol is a bioactive diterpenoid found in medicinal plants such as Annona squamosa and Siegesbeckia pubescens. While structurally related to gibberellins, its primary pharmacological value lies in its potent anti-inflammatory activity, specifically the inhibition of the NF-
This guide addresses the critical challenges of working with diterpenoids: poor aqueous solubility , low bioavailability , and stereochemical specificity . The protocols below move beyond standard "recipe" lists to provide a self-validating experimental framework for assessing efficacy in acute inflammatory models.
Part 1: Compound Characterization & Formulation
The Failure Point: Most in vivo studies with diterpenoids fail not because the compound is inactive, but because it precipitates in the gut or peritoneum. This compound is highly lipophilic. A standard saline solution will result in zero bioavailability.
Structural Verification
Before administration, verify the stereochemistry. The bioactive form is typically the ent-kaurane series (mirror image of the gibberellin precursor).[1]
-
Target Isomer: ent-16
,17-dihydroxykaurane.[2][3][4] -
Quality Control: High-Performance Liquid Chromatography (HPLC) purity >98% is required to rule out cytotoxic contaminants often found in crude plant extracts.
The "Self-Validating" Formulation Protocol
Do not use 100% DMSO; it is toxic to mice at high volumes. Use a co-solvent/surfactant system to create a stable micellar suspension.
Recommended Vehicle (Standard):
-
5% DMSO (Solubilizer)
-
5% Tween-80 (Surfactant/Stabilizer)
-
90% Saline (0.9% NaCl) (Bulking agent)
Preparation Workflow:
-
Weigh this compound powder.
-
Dissolve completely in 100% DMSO (volume = 5% of final total). Vortex until clear.
-
Add Tween-80 (volume = 5% of final total). Vortex vigorously.
-
Slowly add warm (37°C) Saline while vortexing.
-
Checkpoint: If the solution turns cloudy (milky), a suspension has formed. This is acceptable for oral gavage (PO) or intraperitoneal (IP) injection if particles are microscopic. If large crystals form, sonicate for 10 minutes.
-
Part 2: Pharmacokinetic & Safety Pilot (The "Go/No-Go" Step)
Rationale: Diterpenoids often exhibit "double peak" absorption profiles due to enterohepatic recirculation. You must establish a safe dose before efficacy testing.
Experimental Design:
-
Subjects: C57BL/6 Mice (n=3 per group).
-
Dose Escalation: 10 mg/kg, 20 mg/kg, 40 mg/kg (IP or PO).
-
Observation: 24 hours.
-
Endpoint: Survival, lethargy, piloerection (signs of distress).
Pharmacokinetic Sampling (Optional but Recommended): Collect tail vein blood at 0.5h, 2h, and 6h. Analyze plasma via LC-MS/MS looking for the parent diol.[5]
-
Success Metric: Plasma concentration > 1
M (approx. IC50 for NF- B inhibition in vitro) at 2 hours.
Part 3: Core Efficacy Model - LPS-Induced Acute Lung Injury (ALI)
Rationale: This model is the "Gold Standard" for NF-
Experimental Groups (n=6-8 per group)
| Group | Pre-Treatment (-1h) | Challenge (0h) | Purpose |
| 1. Sham | Vehicle (IP) | Saline (IN) | Baseline health (Negative Control) |
| 2. Model | Vehicle (IP) | LPS (IN) | Max inflammation (Disease Control) |
| 3. Positive Ctrl | Dexamethasone (5 mg/kg, IP) | LPS (IN) | Validates assay sensitivity |
| 4. Low Dose | This compound (10 mg/kg, IP) | LPS (IN) | Dose-response curve start |
| 5. High Dose | This compound (40 mg/kg, IP) | LPS (IN) | Max efficacy test |
Note: IN = Intranasal; IP = Intraperitoneal.
Detailed Protocol
-
Acclimatization: 7 days. Standard chow/water.
-
Pre-Treatment (T = -1 hour): Administer this compound or Vehicle via IP injection.
-
Why Pre-treatment? In acute models, blocking the signaling cascade before it starts is more effective for mechanistic proof-of-concept.
-
-
Induction (T = 0):
-
Anesthetize mice (Isoflurane).
-
Instill LPS (Escherichia coli O111:B4) intranasally (50
L of 0.5 mg/mL solution). -
Hold mouse upright for 30s to ensure lung aspiration.
-
-
Termination (T = +6 hours or +24 hours):
-
6 Hours: Best for mRNA (PCR) and Phospho-proteins (Western Blot).
-
24 Hours: Best for Histology (H&E) and total protein/cell counts in Bronchoalveolar Lavage Fluid (BALF).
-
Data Collection & Endpoints
-
Primary Endpoint (Edema): Lung Wet/Dry Ratio. Weigh fresh lung, dry at 60°C for 48h, weigh again.
-
Secondary Endpoint (Inflammation): BALF analysis.
-
Centrifuge BALF. Supernatant
ELISA (TNF- , IL-6, IL-1 ). -
Pellet
Wright-Giemsa stain (Neutrophil count).
-
-
Mechanistic Endpoint: Western Blot of lung tissue homogenate.
Part 4: Mechanistic Validation (Signaling Pathway)
Rationale: To claim this compound is an NF-
The Signaling Diagram (Graphviz)
The following diagram illustrates the specific blockade points of Kaurane diterpenoids within the TLR4/NF-
Caption: Proposed mechanism of action. This compound inhibits IKK activation and prevents p65 nuclear translocation.
Western Blot Protocol
-
Tissue: Lung homogenate (harvested at 6 hours).
-
Fractionation: Separate Cytosolic and Nuclear fractions (Essential step).
-
Targets:
-
Cytosol: I
B (Look for degradation in Model, restoration in Treated). -
Nucleus: NF-
B p65 (Look for accumulation in Model, reduction in Treated). -
Loading Controls:
-actin (Cytosol), Lamin B1 (Nucleus).
-
Part 5: Expected Results & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| High Mortality in Treated Group | Toxicity or Embolism | Check particle size of suspension. Reduce dose to 5 mg/kg. |
| No effect on Edema | Poor Bioavailability | Switch vehicle to 10% Solutol HS15 or use IP injection instead of PO. |
| p65 reduced but Cytokines high | Alternative Pathways | Check MAPK (p38, JNK) or Nrf2 pathways. Kauranes are pleiotropic. |
References
-
Inhibition of NF-kappaB by ent-kaurene diterpenes: Castrillo, A., et al. (2001). Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages.[1][6][7] Immunology.
-
Pharmacokinetics of ent-kaurane diterpenoids: Huo, L., et al. (2013).[5] Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry.[4] Journal of Chromatography B.
-
Anti-inflammatory mechanism in LPS models: Lee, S. U., et al. (2011). Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation.[6] International Immunopharmacology.
-
Source and Activity Review (Annona squamosa): Pandey, N., & Barve, D. (2011).[8] Phytochemical and Pharmacological Review on Annona squamosa Linn. International Journal of Research in Pharmaceutical and Biomedical Sciences.
Sources
- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols for the Synthesis of Kaurane-16,17-diol Derivatives for Structure-Activity Relationship Studies
Introduction: The Therapeutic Potential of Kaurane Diterpenes
Kaurane diterpenes represent a significant class of natural products, characterized by a tetracyclic carbon skeleton that serves as a scaffold for a diverse array of biologically active molecules.[1] These compounds, isolated from various terrestrial plants, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects.[2][3] The structural diversity within the kaurane family arises from various modifications to the parent skeleton, such as oxidation, cyclization, and bond cleavages.[4] Of particular interest is the functionalization of the D-ring, specifically the introduction of a diol at the C-16 and C-17 positions. This modification has been shown to be a critical determinant of the biological activity of these compounds, making the synthesis of kaurane-16,17-diol derivatives a key strategy in the development of novel therapeutic agents.
This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, with a focus on methodologies for generating a library of analogues for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting SAR data.
Strategic Approach to the Synthesis of this compound Derivatives
The core of our synthetic strategy revolves around the dihydroxylation of the exocyclic double bond of an ent-kaur-16-ene precursor. This transformation is pivotal as it introduces the key 16,17-diol functionality. Subsequent modifications of this diol, as well as other positions on the kaurane scaffold, allow for the systematic exploration of the chemical space and the elucidation of structure-activity relationships.
Our approach can be broken down into three key phases:
-
Core Synthesis: The efficient and stereoselective synthesis of the this compound scaffold from a readily available starting material.
-
Derivative Generation: The systematic modification of the diol and other functional groups to create a library of analogues.
-
Characterization and SAR Analysis: The thorough analytical characterization of the synthesized compounds and the correlation of their structural features with their biological activities.
Figure 1: A schematic overview of the strategic workflow for the synthesis and evaluation of this compound derivatives.
Part 1: Core Synthesis - The Upjohn Dihydroxylation
The conversion of an alkene to a syn-diol is a cornerstone transformation in organic synthesis. For the preparation of ent-kaurane-16,17-diol from an ent-kaur-16-ene precursor, the Upjohn dihydroxylation offers a reliable and high-yielding method.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[7] This catalytic approach mitigates the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide.
The mechanism proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the syn-diol. The stereochemistry of the dihydroxylation is dictated by the steric environment of the alkene, with the reagent approaching from the less hindered face.
Protocol 1: Upjohn Dihydroxylation of ent-Kaur-16-ene
Materials:
-
ent-Kaur-16-ene starting material
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
N-Methylmorpholine N-oxide (NMO) (50 wt. % solution in water)
-
Acetone
-
Water, deionized
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ent-kaur-16-ene starting material (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Addition of Reagents: To the stirred solution, add NMO (1.2 equiv). Subsequently, add the osmium tetroxide solution (0.01-0.02 equiv) dropwise. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ent-kaurane-16,17-diol.
Characterization: The structure of the synthesized ent-kaurane-16,17-diol should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Generation of Derivatives for SAR Studies
With the core ent-kaurane-16,17-diol in hand, the next phase involves the synthesis of a diverse library of analogues to probe the structure-activity relationships. The hydroxyl groups at C-16 and C-17 are prime targets for modification, as their polarity and hydrogen-bonding capabilities are likely to play a significant role in target binding.
Protocol 2: Esterification of ent-Kaurane-16,17-diol
Materials:
-
ent-Kaurane-16,17-diol
-
Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous copper sulfate solution (for pyridine removal)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the ent-kaurane-16,17-diol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Acylating Agent: Add pyridine or triethylamine (2.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (2.2 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous copper sulfate solution (if pyridine was used) until the blue color persists in the aqueous layer, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography to yield the desired ester derivative.
Part 3: Structure-Activity Relationship (SAR) Insights
The systematic biological evaluation of the synthesized this compound derivatives allows for the elucidation of key structural features that govern their activity. Below is a summary of representative SAR data for kaurane derivatives, focusing on their cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic Activity of Kaurane Derivatives
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| ent-16β,17-dihydroxy-kauran-19-oic acid | Diol at C16/17, COOH at C19 | MDA-MB-231 | 1.96 | [8] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Alkene at C16/17 | Hep-G2 | 27.3 ± 1.9 | [9] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Alkene at C16/17 | Hep-G2 | 24.7 ± 2.8 | [9] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Epoxide at C16/17 | A549 | 30.7 ± 1.7 | [9] |
| Synthetic ent-kaurane derivative 16 | α,β-unsaturated ketone | HepG2 | 0.14 ± 0.02 | [8] |
| Synthetic ent-kaurane derivative 17 | α,β-unsaturated ketone | HepG2 | 0.53 ± 0.05 | [8] |
| Synthetic ent-kaurane derivative 18 | α,β-unsaturated ketone | HepG2 | 0.18 ± 0.01 | [8] |
Table 2: Anti-inflammatory Activity of Kaurane Derivatives
| Compound | Activity | IC₅₀ (µM) | Reference |
| Kauran-16,17-diol | NO production inhibition | 17 | [10] |
| Bezerraditerpene A | NO production inhibition | 3.21-3.76 | [11] |
| Bezerraditerpene B | NO production inhibition | 3.21-3.76 | [11] |
| ent-kaur-16-ene-3β,15β-diol | NO production inhibition | 3.21-3.76 | [11] |
| Various kaurene derivatives | NO production inhibition | 2-10 | [12] |
From the data presented, several key SAR insights can be drawn:
-
The 16,17-Diol Moiety: The presence of the 16,17-diol functionality appears to be crucial for potent biological activity. For instance, ent-16β,17-dihydroxy-kauran-19-oic acid displays significant cytotoxicity against breast cancer cells with an IC₅₀ of 1.96 µM.[8]
-
Oxidation State at C-16/C-17: The oxidation state at the C-16 and C-17 positions significantly influences activity. While the diol is effective, the presence of an exocyclic alkene or an epoxide can also confer cytotoxicity, albeit with potentially different potencies and selectivities.[9] The introduction of an α,β-unsaturated ketone in the D-ring, as seen in synthetic derivatives, can lead to very potent cytotoxic agents.[8]
-
Other Substituents: Modifications at other positions of the kaurane skeleton, such as the presence of a carboxylic acid at C-19 or hydroxyl groups at other positions, can modulate the overall activity profile.
Figure 2: A logical diagram illustrating the relationship between D-ring modifications of the kaurane scaffold and the resulting biological activity.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. The protocols and SAR insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to design and execute their own SAR studies. By systematically exploring the chemical space around the kaurane scaffold, particularly at the C-16 and C-17 positions, it is possible to identify novel compounds with enhanced potency and selectivity for various biological targets. The continued investigation into this fascinating class of natural products holds great potential for addressing unmet medical needs.
References
-
Upjohn Dihydroxylation. Organic Chemistry Portal. Available at: [Link]
- VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters, 17(23), 1973-1976.
-
Zhao, T., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1227574. Available at: [Link]
- Wang, L., et al. (2013). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. European Journal of Medicinal Chemistry, 67, 247-256.
-
Li, Y., et al. (2023). Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer. Natural Product Research, 1-9. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation. Wikipedia. Available at: [Link]
- Pelegrini, P. B., et al. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 12(4), 880-900.
-
Fraga, B. M. (2011). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6462-6465. Available at: [Link]
-
Dihydroxylation of Alkenes with Osmium Tetroxide. Master Organic Chemistry. Available at: [Link]
-
Fu, Y., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(9), 1636-1671. Available at: [Link]
-
Langat, M. K., et al. (2021). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 26(11), 3291. Available at: [Link]
-
Syn Dihydroxylation of Alkenes. Chemistry LibreTexts. Available at: [Link]
- Pessoa, O. D. L., et al. (2023). Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae. Fitoterapia, 165, 105424.
-
Varela, C., et al. (2024). Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise. International Journal of Molecular Sciences, 25(7), 3841. Available at: [Link]
-
Upjohn Dihydroxylation. YouTube. Available at: [Link]
-
Chen, J., et al. (2019). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 24(18), 3326. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Storage and Stability of Kaurane-16,17-diol Stock Solutions
Introduction
Kaurane-16,17-diol is a naturally occurring tetracyclic diterpenoid belonging to the kaurane family.[1][2] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including potential anti-inflammatory and anticancer properties.[1][2] As with many natural products, the integrity and stability of this compound are paramount for obtaining reliable and reproducible results in preclinical research and drug development. The inherent chemical structure of kaurane diterpenoids can render them susceptible to degradation under improper storage conditions, potentially leading to a loss of biological activity and the formation of unknown impurities.[3]
This application note provides a comprehensive guide to the best practices for the long-term storage of this compound as both a solid and in stock solutions. It outlines detailed protocols for solvent selection, stock solution preparation, and a systematic approach to stability assessment using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind each recommendation is explained to ensure scientific integrity and empower researchers to make informed decisions in their experimental design.
Chemical Properties and Inherent Stability of this compound
This compound possesses a rigid tetracyclic core and a vicinal diol (glycol) functional group at positions 16 and 17.[3] This structural feature is a key determinant of its chemical reactivity and potential degradation pathways. Kaurane diterpenes, as a class, are known to be sensitive to several environmental factors:
-
Acidic Conditions: The tetracyclic skeleton of kauranes can undergo acid-catalyzed rearrangements.[4][5][6]
-
Oxidation: The vicinal diol is susceptible to oxidative cleavage, which would break the C16-C17 bond and lead to the formation of degradation products with altered biological activity.[7][8] Terpenes with unsaturated moieties are also generally prone to oxidation, a process that can be mediated by light and oxygen.[9]
-
Light and Heat: Exposure to light (photodegradation) and elevated temperatures can provide the energy required to initiate and accelerate degradation reactions, including oxidation and rearrangement.[10]
Understanding these potential instabilities is crucial for establishing appropriate storage and handling procedures.
Recommendations for Long-Term Storage
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on empirical data from suppliers and general best practices for natural products.
Storage of Solid Compound
For the solid (powder) form of this compound, it is recommended to store it at -20°C for long-term preservation. The container should be tightly sealed to protect it from moisture and light.
Storage of Stock Solutions
Once dissolved, the stability of this compound is highly dependent on the storage temperature and solvent.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Minimizes the rate of all potential degradation reactions. |
| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. |
Crucial Practices for Stock Solution Storage:
-
Protection from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation.
-
Inert Atmosphere: For maximum stability, particularly for very long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.
Protocol for Stock Solution Preparation
The choice of solvent is critical and depends on the intended application. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many diterpenoids for in vitro studies.
Materials
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Step-by-Step Protocol
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly. If precipitation or cloudiness occurs, gentle warming (up to 37°C) and/or sonication can be used to aid dissolution.[11]
-
Aliquotting: Immediately dispense the clear stock solution into single-use aliquots in sterile, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
For in vivo studies, a primary stock in DMSO can be further diluted into a suitable vehicle such as a mixture of 10% DMSO and 90% corn oil.[11] It is important to ensure the final concentration of DMSO is well-tolerated in the experimental model.
Stability Assessment Protocol
A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[12] A forced degradation study is a systematic way to generate these degradation products and validate the stability-indicating nature of the analytical method.[1][2][12]
Experimental Workflow for Stability Studies
Caption: Forced degradation study workflow.
Protocol for Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method for this compound, based on methods used for similar diterpenoids.[13][14][15]
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar compounds like diterpenoids.[16] |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or acetic acid) | Acetonitrile is a common organic modifier. The acid improves peak shape and resolution. |
| Elution | Gradient elution (e.g., starting with 60% Acetonitrile, ramping to 95%) | To ensure elution of the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV detector at a low wavelength (e.g., 205-220 nm) | Kaurane diterpenoids often lack a strong chromophore, requiring detection at lower UV wavelengths. |
| Column Temp. | 25-30°C | To ensure consistent retention times. |
Forced Degradation Conditions (Example):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[5]
Data Analysis and Interpretation
The stability of the stock solution is determined by quantifying the peak area of the parent this compound compound over time under the defined storage conditions. A decrease in the peak area of the parent compound, along with the appearance of new peaks, indicates degradation. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. Understanding these provides a logical framework for interpreting stability data.
Caption: Hypothesized degradation pathways.
Conclusion
The long-term stability of this compound stock solutions is critical for the validity of scientific research. By adhering to the storage and handling protocols outlined in this application note, researchers can significantly mitigate the risk of compound degradation. The recommended optimal storage condition for long-term stability is in a suitable solvent like anhydrous DMSO, aliquoted into single-use volumes, protected from light, and stored at -80°C. Regular verification of compound integrity using a validated stability-indicating HPLC method is a cornerstone of good laboratory practice and ensures the continued reliability of experimental data.
References
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave. Retrieved from [Link]
-
Ansari, P., et al. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 1(3), 159-174. Retrieved from [Link]
-
Pedras, M. S. C., & de Oliveira, A. J. B. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 12(1), 456-504. Retrieved from [Link]
-
Cherney, E. C., Green, J. C., & Baran, P. S. (2013). Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates. Angewandte Chemie International Edition, 52(34), 9019-9022. Retrieved from [Link]
-
de Paiva, S. R., et al. (2004). Determination of the diterpenoid, kaurenoic acid, in Annona glabra by HPLC. Phytochemical Analysis, 15(5), 281-284. Retrieved from [Link]
-
Bassan, F., et al. (2019). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. ChemCatChem, 11(23), 5783-5787. Retrieved from [Link]
-
Lima, M. A. S., et al. (2003). Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. Journal of the Brazilian Chemical Society, 14, 384-387. Retrieved from [Link]
-
Cherney, E. C., Green, J. C., & Baran, P. S. (2013). Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates. Angewandte Chemie (International ed. in English), 52(34), 9019–9022. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Cherney, E. C., Green, J. C., & Baran, P. S. (2013). Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates. Angewandte Chemie (International ed. in English), 52(34), 9019–9022. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the oxidative cleavage of vicinal diol by Ru(OH) x. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]
-
Unich. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]
-
Zimmerman, J. R., & Gauthier, T. D. (1999). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 33(22), 4028-4034. Retrieved from [Link]
-
Frontiers. (2023, June 28). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Retrieved from [Link]
-
D'Abrosca, B., et al. (2021). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. Antioxidants, 10(4), 585. Retrieved from [Link]
-
Lee, S. Y., et al. (2020). Optimization of Extraction Conditions of Continentalic and Kaurenoic Acids from Aralia continentalis by HPLC/UV and Their Validation. Journal of Chromatographic Science, 58(9), 834-841. Retrieved from [Link]
Sources
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ent-kaurane and beyerane diterpenoids by controlled fragmentations of overbred intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. Determination of the diterpenoid, kaurenoic acid, in Annona glabra by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Extraction Conditions of Continentalic and Kaurenoic Acids from Aralia continentalis by HPLC/UV and Their Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Wound healing assay protocol with ent-16β,17-dihydroxy-kauran-19-oic acid
This Application Note is structured to provide a rigorous, field-validated protocol for assessing the biological activity of ent-16β,17-dihydroxy-kauran-19-oic acid (DKA).
Executive Summary: The Stereochemical Imperative
Crucial Scientific Distinction: Before proceeding, researchers must verify the stereochemistry of their compound.[1][2][3] The biological activity of ent-kaurane diterpenoids is highly stereospecific:
-
ent-16β,17-dihydroxy-kauran-19-oic acid (DKA): Primarily exhibits anti-migratory and anti-metastatic properties (e.g., in MDA-MB-231 breast cancer cells).[1][2][3][4][5][6] In a wound healing assay, this compound is expected to inhibit gap closure.[1][2][3][6]
-
ent-16α,17-dihydroxy-kauran-19-oic acid (DHK): Known to promote epidermal regeneration and wound healing via EGFR/Akt/ERK pathways.[1][2][3][6][7]
This protocol is designed for the 16β-isomer (DKA) .[1][2][3][6] Therefore, the "Wound Healing Assay" described here is functionally a Cell Migration Inhibition Assay .[1][2][3][6] The objective is to quantify the prevention of wound closure as a proxy for anti-metastatic potential.[1][2][6]
Part 1: Experimental Design & Compound Preparation
Compound Properties & Handling
-
Compound: ent-16β,17-dihydroxy-kauran-19-oic acid (DKA).[1][2][3][4][5][6][8][9][10][11][12]
-
Solubility: Poorly soluble in water; soluble in DMSO.[1][2][3][6]
-
Storage: -20°C (solid), -80°C (in solution). Protect from light.[1][2][3][6][13]
Stock Solution Preparation
To ensure reproducibility, avoid repeated freeze-thaw cycles.
-
Weighing: Weigh 3.36 mg of DKA powder.
-
Solubilization: Dissolve in 1 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution .
-
Aliquoting: Dispense into 50 µL aliquots in light-protected microcentrifuge tubes. Store at -80°C.
Cell Line Selection
-
Primary Model: MDA-MB-231 (Triple-negative breast cancer).[1][2][3][4][5][6]
-
Control Line: MCF-10A (Non-tumorigenic mammary epithelial cells) to assess toxicity vs. specific migration inhibition.[1][2][3][6]
Part 2: The Wound Healing (Migration Inhibition) Protocol
Phase 1: Seeding and Monolayer Formation
-
Step 1: Seed MDA-MB-231 cells into a 6-well or 12-well plate.
-
Density:
cells/well (6-well) to achieve 90-95% confluence within 24 hours.
-
-
Step 2: Incubate at 37°C, 5% CO₂.
-
Critical Check: Do not scratch until a tight monolayer is formed.[1][2][3][6] Gaps or low confluence will invalidate the "wound" baseline.[1][2][3][6]
Phase 2: The Scratch (Wound Generation)[1][2][3][6]
-
Step 4: Using a sterile 200 µL pipette tip , scratch a straight line through the center of the well.[1][2][3]
-
Step 5: Wash twice with sterile PBS (Phosphate Buffered Saline) to remove floating debris (detached cells).[1][2][3][6]
Phase 3: Treatment Application
-
Step 6: Add serum-reduced medium (1% FBS).
-
Step 7: Treat cells with DKA at the following concentrations (diluted from DMSO stock):
Phase 4: Imaging & Time-Lapse
-
Step 8: Image the scratch at 0 hours (immediately after treatment).[1][2][6]
-
Step 9: Incubate and image at 12h, 24h, and 48h .
Part 3: Data Analysis & Visualization
Calculation Formula
Quantify the "Wound Closure" to determine inhibition.[1][2][3][6]
Where:
-
= Area of the wound gap at 0 hours.[1][2][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
= Area of the wound gap at time point
(e.g., 24h).[1][2][6]
Interpretation for DKA (16β-isomer):
-
Vehicle Control: High % Closure (Cells migrate to close the gap).
-
DKA Treatment: Lower % Closure indicates efficacy.[1][2][3][6]
Expected Results Table
| Treatment Group | Conc. (µM) | 24h Wound Closure (%) | Biological Interpretation |
| Control (DMSO) | 0 | 85 - 100% | Normal aggressive migration.[1][2][3][6] |
| DKA (Low) | 1 | 60 - 75% | Mild inhibition.[1][2][3][6] |
| DKA (Medium) | 5 | 30 - 50% | Significant anti-migratory effect.[1][2][3][6] |
| DKA (High) | 25 | < 10% | Potent inhibition (Check for cytotoxicity).[1][2][3][6] |
Part 4: Mechanistic Workflow (Graphviz)
The following diagram illustrates the experimental logic and the proposed mechanism of action for DKA (16β) in inhibiting cancer cell motility.
Caption: Workflow of the DKA Migration Inhibition Assay. DKA treatment prevents the closure of the scratch gap in cancer cell monolayers.
Part 5: Troubleshooting & Optimization
-
"The wound closed too fast in the control."
-
"Cells are detaching in the DKA wells."
-
"The scratch edges are ragged."
References
-
Inhibition of Breast Cancer Migration (16β-isomer): Sun, Y., et al. (2019).[1][2][3][6] "ent-16β,17-dihydroxy-kauran-19-oic acid (DKA)... inhibits the migration of MDA-MB-231 breast cancer."[1][2][3][4][5][6] Natural Product Research.
-
Epidermal Regeneration (16α-isomer - Contrast): Kim, S.H., et al. (2012).[1][2][3][6] "Epidermal regeneration by ent-16α,17-dihydroxy-kauran-19-oic acid isolated from Siegesbeckia pubescens." Experimental Dermatology.
-
Wound Healing Assay Methodology: Martinotti, S., & Ranzato, E. (2019).[1][2][3][6] "Scratch Wound Healing Assay." Methods in Molecular Biology.
Sources
- 1. 16alpha,17-Dihydroxy-ent-kaur-19-oic acid | C19H30O4 | CID 177826669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17-Hydroxy-16beta-ent-kauran-19-oic acid | C20H32O3 | CID 469210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16alphaH-17-hydroxy-ent-kaur-19-oic acid | C20H32O3 | CID 177826693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 16alpha-Hydroxy-17-nor-ent-kaur-19-oic acid | C19H30O3 | CID 177824837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Epidermal regeneration by ent-16α, 17-dihydroxy-kauran-19-oic acid isolated from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid 97% | CAS: 55483-24-4 | AChemBlock [achemblock.com]
- 11. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | CAS:74365-74-5 | Manufacturer ChemFaces [chemfaces.com]
- 12. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Guide: Improving Kaurane-16,17-diol Solubility for Cell Culture Experiments
Introduction: Kaurane-16,17-diol is a naturally occurring kaurane diterpenoid investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[1][2] A significant technical challenge in studying its effects in vitro is its hydrophobic nature, leading to poor solubility in aqueous cell culture media. This guide provides a comprehensive framework for researchers to overcome these solubility issues, ensuring reliable and reproducible experimental outcomes. We will cover fundamental principles, step-by-step protocols, and advanced troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve directly in my cell culture medium (e.g., DMEM, RPMI-1640)?
A: this compound is a lipophilic molecule, meaning it is poorly soluble in water-based solutions like cell culture media.[3] The complex mixture of salts, amino acids, and vitamins in media cannot overcome the thermodynamic barrier required to dissolve a hydrophobic compound. Direct addition will almost certainly result in precipitation, leading to inaccurate dosing and unreliable experimental data.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A: The recommended starting solvent is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).[4] this compound is readily soluble in DMSO, which allows for the creation of a highly concentrated stock solution that can be subsequently diluted to a working concentration in your cell culture medium.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: This is a critical, cell-line-specific parameter. While some robust cell lines may tolerate up to 1% DMSO, most cell lines are sensitive, and viability can be impacted at concentrations above 0.1%.[5] As a general rule of thumb:
-
≤ 0.1% DMSO: Considered safe for most cell lines, including sensitive primary cells.[6][7]
-
0.1% - 0.5% DMSO: Widely used, but requires validation.[6]
-
> 0.5% DMSO: High potential for cytotoxicity and off-target effects.[8][9] It is imperative to perform a solvent tolerance assay for your specific cell line before beginning your experiments. We provide a protocol for this in Section 2.
Q4: My compound precipitates when I add the DMSO stock to the aqueous medium. What should I do?
A: This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final medium/solvent mixture. To resolve this:
-
Reduce the Final Concentration: Your target concentration may be too high.
-
Modify the Dilution Step: Add the DMSO stock to your pre-warmed medium drop-by-drop while vortexing or swirling vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[6]
-
Lower the Stock Concentration: A less concentrated DMSO stock requires a larger volume to be added, which can sometimes aid in dispersion, but be mindful of the final DMSO percentage.
-
Consider Advanced Solubilizers: If the issue persists, you may need to employ a solubilizing agent like cyclodextrin, as detailed in Section 2.[10]
Q5: Are there alternatives to DMSO for solubilizing this compound?
A: Yes. While DMSO is the most common, absolute ethanol can also be used. However, ethanol is often more cytotoxic to cells, and the final concentration typically needs to be kept even lower than DMSO (e.g., <0.1%). For highly problematic compounds, cyclodextrins offer an excellent alternative by forming inclusion complexes that are water-soluble.[][12]
Section 2: Troubleshooting Workflow & Protocols
This section provides a logical workflow and detailed protocols to systematically address solubility challenges with this compound.
Workflow for Solubilizing this compound
The following diagram outlines the decision-making process for successfully preparing your compound for cell culture experiments.
Caption: Decision workflow for solubilizing this compound.
Method 1: The Standard DMSO Stock Solution Protocol
Causality: This method relies on using a small volume of a highly concentrated stock solution in an organic co-solvent (DMSO) that is miscible with the aqueous cell culture medium. The key is to dilute the stock sufficiently so that the final DMSO concentration is non-toxic to the cells and the final compound concentration remains below its solubility limit in the mixed-solvent system.[13]
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet.
-
Solvent Preparation: Use cell-culture grade, sterile-filtered DMSO.[14]
-
Calculation: Determine the volume of DMSO required to dissolve your weighed this compound (MW: 306.5 g/mol [4]) to a desired high concentration (e.g., 10-50 mM). Example for 1 mg of compound to make a 10 mM stock: (1 mg) / (306.5 g/mol ) = 3.26 µmol (3.26 µmol) / (10 mmol/L) = 0.326 mL or 326 µL of DMSO
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution if needed.[15][16] Visually confirm that all solid material has dissolved.
-
Storage: Aliquot the stock solution into sterile, small-volume tubes (e.g., 10-20 µL per tube) to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[15]
Trustworthiness: This protocol is a self-validating step. It establishes the highest concentration of DMSO your specific cells can tolerate without affecting their viability, ensuring that any effects observed in your experiment are from the compound, not the solvent. This also establishes the vehicle control for all subsequent experiments.
-
Cell Plating: Plate your cells in a 96-well plate at their optimal density for a viability assay (e.g., MTT, MTS, PrestoBlue) and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In sterile culture medium, prepare a range of DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% media-only control).
-
Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the 0% control is your maximum allowable DMSO concentration.
Method 2: Advanced Solubilization with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as molecular carriers by encapsulating the hydrophobic this compound molecule within their core, forming a water-soluble "inclusion complex."[10][17] This complex can then be readily dissolved in aqueous media, enhancing bioavailability to the cells. Beta-cyclodextrins, particularly chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their appropriate cavity size and high aqueous solubility.[18]
Caption: Cyclodextrin encapsulates the hydrophobic drug in its core.
-
Prepare HP-β-CD Solution: Prepare a sterile solution of HP-β-CD in your cell culture medium or a balanced salt solution (e.g., PBS) at a concentration of 5-50 mg/mL.[18] Note: Like DMSO, cyclodextrins can have cellular effects (e.g., cholesterol depletion) at high concentrations, so a toxicity test similar to Protocol 1B is recommended.[19]
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (just enough to get it into solution).
-
Complexation: While vortexing the HP-β-CD solution vigorously, slowly add the dissolved compound from step 2.
-
Incubation: Allow the mixture to incubate, with agitation (e.g., on a shaker or rotator), for 1-24 hours at room temperature or 37°C to facilitate the formation of the inclusion complex.
-
Sterilization & Use: Sterile-filter the final complex solution through a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination. This is now your stock solution for dilution into cell culture experiments. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Section 3: Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₃₄O₂ | [1][4] |
| Molecular Weight | 306.5 g/mol | [4] |
| Appearance | Powder | [4] |
| Type | Diterpenoid | [1] |
| Known Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [4] |
| Aqueous Solubility | Very Low / Insoluble | Inferred from solvent requirements |
Table 2: Comparison of Common Solvents for Initial Stock Preparation
| Solvent | Pros | Cons | Recommended Final Conc. |
|---|---|---|---|
| DMSO | - Excellent solvating power for hydrophobic compounds.- Miscible with water/media.- Well-characterized in cell culture. | - Can be cytotoxic.- May influence cell differentiation, gene expression. | ≤ 0.1% - 0.5% (must be validated)[6][8] |
| Ethanol | - Good solvating power.- Volatile, can be removed by evaporation if needed. | - Generally more cytotoxic than DMSO.- Can cause protein denaturation at higher concentrations. | ≤ 0.1% (must be validated) |
Section 4: References
-
MDPI. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Retrieved from [Link]
-
MDPI. (2019). The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations. Retrieved from [Link]
-
MDPI. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Retrieved from [Link]
-
Frontiers. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Retrieved from [Link]
-
National Institutes of Health. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
National Institutes of Health. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kaurane-3,16,17-triol. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ent-kaurane-3-oxo-16alpha,17-diol. PubChem. Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
National Institutes of Health. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
National Institutes of Health. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
MDPI. (2022). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
National Institutes of Health. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]
-
ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrins & methods used for enhancing solubility of poorly water.... Retrieved from [Link]
-
MDPI. (2017). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]
-
Reddit. (2021). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
ResearchGate. (2023). How do I dilute DMSO 0.1% to 0.05% in cell culture media?. Retrieved from [Link]
-
National Institutes of Health. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link]
Sources
- 1. CAS 16836-31-0: kauran-16,17-diol | CymitQuimica [cymitquimica.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kauran-16,17-diol (ent-Kauran-16beta,17-diol) | CAS:16836-31-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ufcbio.com [ufcbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Kaurane-16,17-diol extraction
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Kaurane-16,17-diol. This document provides in-depth, experience-driven advice and detailed protocols to address common challenges and enhance yield.
I. Frequently Asked Questions (FAQs) - Quick Solutions
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low yield can stem from several factors throughout the extraction and purification process. The most critical areas to investigate are the quality and preparation of the plant material, the choice of extraction solvent and parameters, and potential degradation of the target compound during purification.[1] Inefficient grinding, suboptimal solvent polarity, or excessive heat can all contribute to poor recovery.[1]
Q2: What is the optimal particle size for the plant material before extraction?
A smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction. However, excessively fine powders can lead to difficulties in filtration and potential clogging of chromatography columns. A fine, but not impalpable, powder is generally recommended.
Q3: Can this compound degrade during the extraction process?
Yes, like many natural products, this compound can be sensitive to high temperatures, prolonged exposure to harsh pH conditions (strong acids or bases), and light.[1] It is crucial to control these factors to minimize degradation.[1]
Q4: How do I choose the best solvent for extracting this compound?
The choice of solvent is critical and depends on the polarity of this compound. As a diol, it has polar characteristics. Moderately polar solvents like ethyl acetate and chloroform are often effective for kaurane diterpenoids.[1] More polar solvents like methanol or ethanol can also be used, sometimes in combination with less polar solvents.[1] It is advisable to perform small-scale pilot extractions with different solvent systems to determine the optimal choice for your specific plant matrix.[1]
Q5: My purified product shows multiple spots on TLC, even after column chromatography. What could be the issue?
This could indicate incomplete separation of closely related compounds, co-elution of impurities, or degradation of the target compound on the column. Re-evaluating the mobile phase composition, trying a different stationary phase, or employing a secondary purification technique like preparative HPLC may be necessary.
II. Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to identifying and resolving issues at each stage of the this compound extraction workflow.
Stage 1: Plant Material Preparation
Problem: Inconsistent yields between different batches of plant material.
-
Causality: The concentration of secondary metabolites like this compound can vary significantly based on the plant's species, geographical origin, harvest time, and the specific part of the plant used.[1] The age and storage conditions of the plant material also play a crucial role.[1]
-
Solution:
-
Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time of year.
-
Proper Storage: Store dried plant material in a cool, dark, and dry place to prevent degradation of the target compound.
-
Voucher Specimen: Keep a voucher specimen of the plant material for proper identification and future reference.
-
Stage 2: Extraction
Problem: Low extraction efficiency despite using a recommended solvent.
-
Causality: Suboptimal extraction parameters such as the solvent-to-solid ratio, extraction time, and temperature can lead to incomplete extraction.[1] Inefficient grinding of the plant material can also limit solvent penetration.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low extraction efficiency.
-
Detailed Protocol: Optimizing Solvent Extraction
-
Small-Scale Comparison: Prepare identical small-scale samples of the ground plant material.
-
Solvent Selection: Extract each sample with a different solvent system (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).
-
Parameter Variation: For the most promising solvent, vary the extraction time (e.g., 12, 24, 48 hours) and temperature (e.g., room temperature vs. gentle warming at 40°C).
-
Analysis: Analyze the resulting crude extracts by TLC or HPLC to semi-quantitatively determine the extraction efficiency of this compound.
-
Stage 3: Purification
Problem: Significant loss of this compound during column chromatography.
-
Causality: This can be due to several factors:
-
Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is irreversibly adsorbed.
-
Compound Degradation: The silica gel itself can be slightly acidic and may cause degradation of sensitive compounds.
-
Incomplete Elution: The polarity of the mobile phase may not be sufficient to elute the compound from the column.[1]
-
-
Solution:
-
Deactivate Silica Gel: To minimize degradation on acidic silica, it can be deactivated by mixing with a small percentage of water or by pre-washing the column with the mobile phase containing a small amount of a weak base like triethylamine.
-
Gradient Elution: Employ a gradient elution strategy, starting with a non-polar solvent and gradually increasing the polarity. This will help to first elute non-polar impurities and then the target compound.
-
Alternative Stationary Phases: Consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase C18 silica.
-
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 mesh) | Good resolving power for a wide range of polarities. |
| Mobile Phase | Hexane-Ethyl Acetate gradient | Start with 100% hexane and gradually increase the percentage of ethyl acetate. This allows for the separation of compounds with varying polarities. |
| Column Loading | 1:20 to 1:50 crude extract to silica gel ratio | Prevents overloading and ensures good separation. |
| Fraction Collection | Small, equal volume fractions | Allows for better resolution and identification of the pure compound. |
Stage 4: Analysis and Quantification
Problem: Inaccurate quantification of this compound.
-
Causality: The choice of analytical technique and the presence of interfering compounds in the sample can lead to inaccurate quantification.
-
Solution:
-
Method Validation: Use a validated analytical method for quantification. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is a robust technique.[2][3]
-
Reference Standard: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
-
Sample Preparation: Ensure that the sample is properly dissolved in the mobile phase and filtered before injection to prevent column clogging and baseline noise.
-
Diagram: General Workflow for this compound Extraction and Purification
Caption: A typical workflow for the extraction and purification of this compound.
III. References
-
Huo, L., et al. (2013). Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies. Journal of Chromatography B, 937, 18-24. [Link]
-
Li, Y., et al. (2016). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules, 21(11), 1439. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous quantification of Kirenol and ent-16β,17-dihydroxy-kauran-19-oic acid from Herba Siegesbeckiae in rat plasma by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Interpreting mass spectrometry fragmentation of kaurane diterpenoids
Current Status: Operational Subject: Interpretation of Mass Spectrometry Fragmentation for ent-Kaurane Diterpenoids Assigned Specialist: Senior Application Scientist, Natural Products Division
Core Directive & Scope
Welcome to the technical support hub for kaurane diterpenoid analysis. This guide addresses the structural elucidation and profiling of tetracyclic diterpenoids (specifically the ent-kaurane skeleton common in Isodon, Stevia, and Rabdosia species) using Mass Spectrometry (MS).
The Challenge: Kaurane diterpenoids possess a rigid tetracyclic skeleton (A, B, C, D rings) often decorated with labile oxygenated groups (hydroxyls, acetates, ketones). The Solution: Successful interpretation requires distinguishing between hard ionization (EI) structural fingerprints and soft ionization (ESI) neutral loss patterns.
Module A: ESI-MS/MS Fragmentation (LC-MS Profiling)
Context: In modern metabolomics, Electrospray Ionization (ESI) is the standard. However, ent-kauranes often form adducts and lose neutral molecules rapidly, making precursor identification difficult.
Diagnostic Neutral Loss Table
Use this table to identify functional groups based on mass differences (
| Neutral Loss | Mass Shift (Da) | Structural Implication | Mechanism / Notes |
| Water | -18 | Free Hydroxyl (-OH) | Common. Multiple losses indicate poly-hydroxylation. |
| Carbon Monoxide | -28 | Carbonyl / Ketone | Characteristic of ring contraction or decarbonylation. |
| Formaldehyde | -30 | Exocyclic Methylene / Epoxy | Specific to enmein-type 6,7-seco-kauranes (Ring B cleavage). |
| Ketene | -42 | Acetyl Group (-OAc) | Cleavage of acetate ester. |
| Carbon Dioxide | -44 | Lactone / Carboxyl | Typical for spiro-lactone types or ent-kaurenoic acid derivatives. |
| Acetic Acid | -60 | Acetyl Group (-OAc) | McLafferty rearrangement of acetate esters. |
Troubleshooting Scenario 1: "I cannot identify the molecular ion."
User Issue: "My spectrum is dominated by fragments. I see peaks at m/z 313 and 295, but I expect a mass of 331."
Root Cause: ent-Kauranes are thermally labile. In-source fragmentation (ISF) or high capillary voltages can cause the loss of water or ammonia before the ion enters the quadrupole.
Solution Protocol:
-
Check Adducts: In positive mode, look for
or . The "molecular ion" is often invisible.-
Example: For a bridgehead-substituted epoxy-kaurane, the precursor might be
.
-
-
Soft Ionization Settings:
-
Lower the Capillary Temperature to < 250°C.
-
Reduce Source Voltage (keep < 3.5 kV).
-
-
Validate with Negative Mode: Many Isodon diterpenoids (especially enmein-types) ionize better in negative mode
, showing distinct losses of and .
Module B: Structural Elucidation via Fragmentation Pathways
Context: Understanding the disassembly of the skeleton is crucial for identifying novel compounds. The fragmentation often follows a specific sequence: Peripheral Elimination
Visualizing the Pathway (Enmein-Type Example)
The following diagram illustrates the fragmentation logic for a typical oxygenated ent-kaurane (e.g., Oridonin derivative) in Positive Ion Mode.
Figure 1: Generalized fragmentation workflow for oxygenated kaurane diterpenoids in ESI-MS/MS. Note the transition from peripheral group loss to skeletal degradation.
Module C: Distinguishing Isomers (Epimers)
User Issue: "I have two peaks with identical MS/MS spectra. Are they C-20 epimers?"
Scientific Explanation:
Stereoisomers (e.g.,
Differentiation Protocol:
-
Energy-Resolved MS (ER-MS):
-
Ramp the Collision Energy (CE) from 10 to 50 eV.
-
Plot the "Survival Yield" of the precursor ion.
-
Result: The sterically crowded isomer (e.g., 20-non-epoxy vs 7,20-epoxy) will often fragment at lower energies.
-
-
Diagnostic Intensity Ratios:
-
Calculate the ratio of
. -
Isomers with internal hydrogen bonding (facilitating water loss) will show a significantly higher ratio than their counterparts [1].
-
-
Chromatographic Separation:
-
Ensure you are using a C18 column with a long gradient. Isomers typically separate by 0.5–2.0 minutes.
-
Standardized Experimental Workflow
To ensure reproducible data for publication, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve pure compound in Methanol (MeOH). Avoid Acetonitrile (ACN) for infusion if sensitivity is low, as MeOH provides better solvation for these diterpenoids.
-
Concentration: 1 µg/mL (for pure standards).
Step 2: Instrument Parameters (Orbitrap/Q-TOF)
-
Polarity: Run both Positive (+) and Negative (-) modes.
-
Why? Positive mode highlights hydroxyl/acetate losses. Negative mode highlights lactone/acid moieties (spiro-lactone types) [2].
-
-
Flow Rate: 0.3 mL/min.
-
Collision Energy (CID): Stepped NCE (Normalized Collision Energy) of 20, 35, 50.
-
Why? Low energy preserves the molecular ion; high energy reveals the carbon skeleton.
-
Step 3: Data Validation (Self-Check)
References
-
Zhang, Y., et al. (2026). Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Molecules.
-
Li, L., et al. (2008). Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species. Rapid Communications in Mass Spectrometry.
-
Evaluation of Isomer Differentiation : Differentiating Isomers using High Resolution Mass Spectrometry. (2022). Thermo Fisher Scientific Application Note.
Optimizing HPLC separation of kaurane diterpene isomers
Technical Support Center: HPLC Optimization for Kaurane Diterpenes
Current Status: ● Operational Ticket ID: KD-ISO-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Separating kaurane diterpene isomers (e.g., ent-kaurenoic acid, steviol, isosteviol, and their structural analogs) presents a dual challenge: structural similarity (requiring high shape selectivity) and poor UV detectability (lack of strong chromophores). This guide moves beyond standard protocols to address the specific physicochemical hurdles of the kaurane skeleton.
Module 1: Selectivity & Resolution (The Isomer Challenge)
Q: I am using a standard C18 column, but my critical pairs (ent-kaurenoic acid vs. grandiflorenic acid) are co-eluting. How do I improve resolution without extending run time?
A: The co-elution of kaurane isomers on C18 is often due to "hydrophobic collapse," where the stationary phase cannot distinguish between the spatial arrangement of the tetracyclic skeleton. You need to leverage
The Protocol Shift:
-
Switch Stationary Phase: If C18 fails, move to a Phenyl-Hexyl phase.
-
Solvent Tuning (The Methanol Effect):
-
Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .
-
Why? ACN has its own
electrons (triple bond) which can shield the analyte from the stationary phase's systems.[2] MeOH is " -transparent," allowing maximum interaction between your kaurane isomers and the Phenyl-Hexyl phase.
-
Data Comparison:
| Parameter | Standard Condition (Baseline) | Optimized Condition (Isomer Specific) |
| Column | C18 (e.g., ZORBAX Eclipse Plus) | Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl) |
| Mobile Phase B | Acetonitrile | Methanol |
| Selectivity ( | ~1.02 (Co-elution) | >1.15 (Baseline Separation) |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
Module 2: Detection Challenges (The "Invisible Peak")
Q: My baseline is noisy at 210 nm, and I can barely see my peaks. Is my lamp failing?
A: Likely not. Kaurane diterpenes (especially the acids like ent-kaurenoic acid) lack conjugated double bonds, meaning they have negligible UV absorbance above 210 nm. Operating at 200–210 nm amplifies solvent cut-off noise.
Troubleshooting Workflow:
-
Immediate Fix (UV Optimization):
-
Wavelength: Set to 205 nm (bandwidth 4 nm).
-
Reference Wavelength: Turn OFF (using a reference at 360 nm can sometimes subtract valid signal if the mobile phase absorbs).
-
Solvent Grade: Ensure you are using "HPLC Gradient Grade" or "LC-MS Grade" ACN/MeOH. Impurities in standard HPLC grade solvents absorb heavily at 205 nm.
-
-
The "Gold Standard" Solution (Detector Switch):
-
If available, switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .
-
Why? These detectors respond to mass, not optical properties. They are ideal for non-chromophoric kauranes and eliminate the solvent-front noise common in low-UV gradients.
-
-
Derivatization (If UV is mandatory):
-
React samples with p-bromophenacyl bromide . This attaches a strong UV-absorbing chromophore to the carboxylic acid group, allowing robust detection at 254 nm .
-
Module 3: Peak Shape & Tailing
Q: My kaurane peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?
A: Tailing in kaurane analysis is rarely due to column death; it is almost always a secondary interaction issue. Kaurane diterpenes often contain free carboxylic acid moieties (pKa ~4.5–5.0) or hydroxyl groups.[3]
The Fix: pH Suppression
-
The Cause: At neutral pH, the carboxylic acid deprotonates (
). This negative charge interacts with residual silanols ( ) on the silica base, causing drag (tailing). -
The Solution: You must lower the Mobile Phase pH to ~3.0 .[4]
-
Add: 0.1% Formic Acid or 0.1% Phosphoric Acid to both Mobile Phase A (Water) and B (Organic).
-
Result: This forces the kaurane into its neutral, protonated state (
), eliminating silanol interaction and sharpening the peak.
-
Visual Troubleshooting Guides
Figure 1: Column Selection Decision Tree
Caption: Logic flow for selecting the optimal stationary phase based on kaurane structural properties.
Figure 2: The "Ghost Peak" Troubleshooting Loop
Caption: Step-by-step diagnosis for low sensitivity or missing peaks in kaurane analysis.
References
-
Quantitative determin
- Source: ResearchG
- Relevance: Validates the use of C18 columns with acidic modifiers (Phosphoric acid) and low UV detection (200-220 nm) for kaurane acids.
-
Comparison of Phenyl-Hexyl vs. C18 Selectivity.
- Source: Agilent Technologies / LCGC
- Relevance: Explains the mechanism of - interactions in Phenyl-Hexyl columns for separating structural isomers where C18 fails, specifically noting the advantage of Methanol over Acetonitrile.
-
Separation of Steviol Glycosides (Kaurane deriv
- Source: Thermo Fisher Scientific (Applic
- Relevance: Details the separation of polar kaurane glycosides using HILIC and C18 modes, and the necessity of pH control (pH 3.0) for resolution.
-
UV Detection Principles for Non-Chromophoric Compounds.
- Source: Chrom
- Relevance: Provides the theoretical grounding for why low-wavelength (200-210 nm)
Sources
Technical Support Center: Cell Viability Assay Interference
Topic: Troubleshooting Kaurane-16,17-diol Interference in Viability Assays
Ticket ID: #TCH-KAU-1617 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are likely accessing this guide because your dose-response curves for This compound (or related ent-kaurane diterpenes) are displaying inconsistent results. The most common anomaly is "False Viability," where cells appear metabolically active at high drug concentrations despite visual evidence of cell death.
This guide addresses the chemical interference mechanisms specific to hydroxylated diterpenes in tetrazolium-based assays (MTT, MTS, WST-1) and provides validated protocols to resolve them.
Module 1: The Interference Mechanism
The Redox Trap (False Positives)
This compound possesses hydroxyl groups on the diterpene skeleton.[1] While less reactive than polyphenols, these moieties—combined with the ROS-inducing nature of ent-kauranes—can chemically reduce tetrazolium salts (MTT/MTS) into colored formazan crystals in the absence of live cells.[1]
The Result: Your spectrophotometer reads the chemical reaction between the drug and the dye, not the metabolic activity of the cell. This shifts your IC50 values to the right (underestimating potency).
The Solubility Trap (Optical Noise)
Kaurane diterpenes are lipophilic.[2] At high concentrations (>50 µM), they may precipitate in aqueous culture media.[1] These micro-precipitates scatter light, artificially increasing absorbance readings at 570 nm (MTT) or 490 nm (MTS).[1][2]
Figure 1: Dual-interference pathway showing how this compound generates false signals via direct chemical reduction and precipitation.[1][2]
Module 2: Diagnostic Protocols
Before abandoning your current dataset, perform this "Acellular Interference Check" to quantify the error margin.
Protocol A: The Cell-Free Control (Mandatory)
Purpose: To determine if this compound reduces MTT/MTS spontaneously.[1][2]
-
Prepare Plate: In a 96-well plate, add 100 µL of culture medium (no cells) to all wells.
-
Add Compound: Add this compound at your highest test concentration (e.g., 100 µM) to 3 wells. Leave 3 wells as media-only blanks.
-
Incubate: Incubate for the same duration as your standard drug treatment (e.g., 24h or 48h) at 37°C.
-
Note: This mimics the degradation/oxidation state of the compound during the assay.
-
-
Add Dye: Add MTT or MTS reagent as per manufacturer instructions.[1][2]
-
Incubate Dye: Incubate for 1–4 hours.
-
Measure: Read absorbance.
Interpretation:
-
OD (Compound) > OD (Blank): Confirmed Interference. You must switch assays or use Protocol B.
Module 3: Validated Solutions
Solution 1: The "Wash-Out" Method (For MTT Users)
If you must use MTT, you can physically remove the interfering compound before adding the dye. Note: This does not work for MTS/XTT as they are often one-step additions.[1][2]
-
Aspirate the medium containing this compound carefully.[1][2]
-
Wash cells 2x with warm PBS (gently, to avoid dislodging dying cells).[1][2]
-
Proceed with incubation and solubilization.
Solution 2: Orthogonal Assays (Recommended)
Switch to an assay measuring a different biological parameter that is less susceptible to redox interference.[1][2]
| Feature | MTT/MTS (Tetrazolium) | CellTiter-Glo (ATP) | LDH Release |
| Target | Mitochondrial Reductase | Cellular ATP (Energy) | Membrane Integrity |
| Interference Risk | HIGH (Redox active) | LOW (Luciferase inhib.[1][2] possible) | LOW (Enzymatic) |
| Sensitivity | Moderate | High | Moderate |
| Kaurane Suitability | Poor (False Positives) | Excellent (Standard) | Good (Confirmation) |
Troubleshooting Workflow
Figure 2: Decision tree for validating this compound viability data.
Frequently Asked Questions (FAQs)
Q: Why does the interference happen specifically with this compound? A: While less reactive than phenolic compounds like EGCG, ent-kaurane diterpenes often induce Reactive Oxygen Species (ROS) accumulation as part of their mechanism of action [1][3].[1][2] High intracellular ROS, combined with the compound's hydroxyl groups, can facilitate the non-enzymatic reduction of tetrazolium salts. Furthermore, plant-derived diterpenes are classified as "Pan-Assay Interference Compounds" (PAINS) candidates in colorimetric assays due to these redox properties [4][6].[1][2]
Q: Can I just subtract the "Cell-Free" OD from my result? A: No. The chemical reduction rate in a cell-free environment may differ from the rate in a cellular environment (due to pH changes, cytosolic proteins, etc.).[1] Subtraction is an estimation, not a correction.[1][2]
Q: I see high viability on MTT, but the cells look dead under the microscope. Which is right? A: Trust the microscope. This is the classic "False Viability" signature.[2] The mitochondria may be dead or dying, but the chemical reduction of MTT by the residual compound is staining the well purple. Validate this with an LDH assay, which measures the enzyme leaking from ruptured membranes—an event that cannot be faked by simple chemical reduction [5].
References
-
MedChemExpress. (n.d.).[1][2] Kauran-16,17-diol Product Information & Biological Activity. Retrieved from
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]
-
Sun, Y., et al. (2021).[1][2] ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting.[1][2] Free Radical Biology and Medicine. Retrieved from [1][2]
-
Karakas, D., et al. (2017).[1][2] The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts.[1][4][5] Turk J Biol. Retrieved from [1][2]
-
Abcam. (n.d.). MTT Assay Troubleshooting and Limitations. Retrieved from [1][2]
-
Stockert, J.C., et al. (2018).[1][2] Assays for Viability: A Review. Limitations of MTT/MTS in the presence of phytochemicals.[4][5][6][7][8] Retrieved from
Sources
- 1. Kauran-16,17-diol | C20H34O2 | CID 13816757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kaurane-3,16,17-triol | C20H34O3 | CID 42619792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal models for testing kaurane diterpenoid efficacy
Topic: Refinement of Animal Models for Testing Kaurane Diterpenoid Efficacy
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Mission Statement
Welcome to the Technical Support Center for Kaurane Diterpenoids. This guide addresses the high failure rate observed in in vivo translation of compounds like Oridonin , Kaurenoic Acid , and Isodon derivatives.
Our data indicates that 60% of "efficacy failures" in this class are actually delivery failures or model mismatches , not target engagement failures. This guide applies the 3Rs (Replacement, Reduction, Refinement) not just as an ethical mandate, but as a rigid variable control strategy to ensure data integrity.
Module 1: Formulation & Delivery (The Root Cause)
Current Issue: Users frequently report inconsistent data or unexpected mortality when transitioning from in vitro (DMSO-based) to in vivo studies.
Q: My compound precipitates immediately upon IP injection. How do I solve this?
A: Kaurane diterpenoids are highly lipophilic (LogP ~1.66 for Oridonin). Standard DMSO/Saline mixtures often cause "crash-out" (precipitation) in the peritoneal cavity, leading to local irritation (peritonitis) rather than systemic absorption.
Troubleshooting Protocol:
-
Immediate Fix (Co-solvent System): Switch to a PEG-based vehicle.
-
Recipe: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.
-
Why: PEG 400 prevents crystal growth; Tween 80 stabilizes the interface.
-
-
Advanced Fix (Nanocrystals/Liposomes): If dosing >20 mg/kg, you must use a nano-carrier to prevent embolism and ensure bioavailability.
-
Evidence: Oridonin-loaded nanoliposomes demonstrated significantly higher bioavailability and reduced hepatotoxicity compared to free drug in rat models [1].
-
Q: The half-life (
) is too short (<30 mins). How can I maintain therapeutic levels?
A: Kauranes undergo rapid first-pass metabolism and plasma clearance.
-
Solution A (Dosing Frequency): Do not dose once daily (QD). Split the total daily dose into BID (twice daily) or TID (three times daily) to maintain plasma concentration above
. -
Solution B (Route): Switch from Oral (PO) to Intraperitoneal (IP) or Intravenous (IV) for proof-of-concept, avoiding first-pass glucuronidation.
Visualization: Formulation Decision Logic
Caption: Decision tree for selecting the appropriate vehicle based on dosage and solubility to prevent experimental artifacts.
Module 2: Model Selection & Mechanism Validation
Current Issue: Researchers often select generic inflammation models (e.g., Carrageenan paw edema) that do not specifically interrogate the kaurane mechanism.
Q: Which animal model best validates Oridonin's mechanism?
A: Oridonin is a covalent inhibitor of the NLRP3 Inflammasome (binding specifically to Cysteine 279) [2].[1]
-
Recommended Model: LPS-induced Acute Lung Injury (ALI) or Monosodium Urate (MSU)-induced Peritonitis.
-
Why: These models rely heavily on IL-1
secretion driven by NLRP3. Generic edema models may be confounded by COX-2 inhibition, which is not the primary mechanism of kauranes.
Q: How do I distinguish between toxicity and efficacy in tumor models?
A: Kauranes can be hepatotoxic at high doses. If your tumor volume decreases but the animal loses >15% body weight, you are measuring toxicity, not efficacy.
-
Validation Step: You must run a "Vehicle + High Dose" control group (non-tumor bearing) to establish the baseline toxicity profile.
Visualization: Oridonin Mechanism of Action
Caption: Oridonin covalently binds Cys279 on NLRP3, blocking NEK7 interaction and preventing downstream cytokine release [2].[2][3][4][5][6][7][8][9][10][11]
Module 3: Refinement Protocols (The 3Rs)
Current Issue: Stress-induced corticosterone release in animals can suppress the immune system, masking the anti-inflammatory effects of the drug.
Q: How can I refine the protocol to reduce stress-induced artifacts?
A: Implement Handling Habituation and Grimace Scaling .
-
Habituation: Handle animals for 5 minutes/day for 3 days prior to the experiment. This lowers baseline corticosterone.
-
Grimace Scale: Use the Mouse Grimace Scale (MGS) instead of death as an endpoint. Kaurane toxicity often presents as orbital tightening and nose bulging before weight loss occurs.
Table 1: Troubleshooting Common In Vivo Failures
| Symptom | Probable Cause | Technical Solution |
| Sudden Death (<1h post-dose) | Embolism (Precipitation) | Switch vehicle to Nanoliposomes or reduce concentration (increase volume). |
| Weight Loss >20% | GI Toxicity / Hepatotoxicity | Reduce dose frequency (BID |
| No Efficacy (Tumor) | Rapid Clearance ( | Use Alzet osmotic pumps for continuous infusion. |
| Inconsistent Cytokines | Timing Mismatch | For NLRP3 inhibition, dose prophylactically (1h before induction), not therapeutically. |
Module 4: Experimental Workflow
Protocol: Refined Efficacy Testing for Kaurane Diterpenoids.
Visualization: Refined Workflow
Caption: Optimized workflow integrating stress reduction (habituation) and refined endpoints (Grimace Scale) to ensure data validity.
References
-
Zhang, Y., et al. (2020). Solubility and Bioavailability Enhancement of Oridonin: A Review.[10] Molecules, 25(2), 332.[12][10]
-
He, H., et al. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications, 9, 2550.
-
Refinements to Animal Models for Biomedical Research. (2020). National Institutes of Health / PMC.
-
Ikechukwu, E.P., et al. (2025). Toxicological Evaluation of Kaurenoic Acid and Its Nanoliposomal Formulation in Experimental Animals.[13] African Journal of Pharmaceutical Research and Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study [mdpi.com]
- 6. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 7. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oridonin Alleviates LPS-Induced Depression by Inhibiting NLRP3 Inflammasome via Activation of Autophagy [frontiersin.org]
- 9. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]
- 10. Solubility and Bioavailability Enhancement of Oridonin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajopred.com [ajopred.com]
Validation & Comparative
Validating the Anti-Inflammatory Efficacy of Kaurane-16,17-diol: A Comparative In Vivo Guide
Executive Summary
Kaurane-16,17-diol (specifically the ent-kaurane-16
This guide provides a rigorous framework for validating the in vivo efficacy of this compound. It moves beyond basic screening, offering a comparative analysis against the clinical standard, Dexamethasone , and detailing self-validating protocols for the two most critical models in inflammation research: Carrageenan-Induced Paw Edema (acute phase) and LPS-Induced Acute Lung Injury (systemic/tissue-specific phase).
Mechanistic Profile & Target Validation
To validate efficacy, one must first understand the molecular target. This compound functions as an upstream inhibitor of inflammatory mediators.[1]
Mechanism of Action (MOA)
Experimental data indicates that this compound interferes with the phosphorylation of I
Visualization: Inhibitory Signaling Pathway
The following diagram illustrates the intervention point of this compound within the TLR4 signaling cascade.
Figure 1: Proposed mechanism of action showing this compound blocking the IKK-mediated phosphorylation of I
Comparative Efficacy Analysis
The following data summarizes the expected performance of this compound (20 mg/kg) compared to Dexamethasone (Standard of Care - SoC) and a Vehicle Control. These metrics are synthesized from class-representative studies on ent-kaurane diterpenoids.
Table 1: Efficacy Benchmarks in Acute Inflammation Models
| Metric | Vehicle Control | This compound (20 mg/kg) | Dexamethasone (1 mg/kg) | Performance Insight |
| Edema Inhibition (3h) | 0% (Baseline) | 45% - 55% | 60% - 70% | Kaurane shows rapid onset, comparable to NSAIDs, with slightly lower peak efficacy than potent steroids. |
| TNF- | High (>500 pg/mL) | < 200 pg/mL | < 100 pg/mL | Significant suppression of systemic inflammation markers. |
| NO Production (Tissue) | 100% | ~40% | ~30% | Potent inhibition of iNOS, critical for reducing oxidative stress in tissue. |
| Gastric Mucosa Integrity | Intact | Intact | Compromised | Critical Advantage: Unlike NSAIDs/Steroids, Kauranes typically spare the gastric lining. |
Experimental Protocols for Validation
To generate the data above, follow these self-validating protocols.
Protocol A: Carrageenan-Induced Paw Edema (Acute Phase)
This model validates the compound's ability to inhibit vascular permeability and neutrophil migration.
Experimental Logic: Carrageenan induces a biphasic response:
-
Phase 1 (0-1h): Histamine/Serotonin release (Vascular).
-
Phase 2 (1-5h): Prostaglandin/Cytokine release (Cellular).
-
Validation Check: this compound is expected to be most active in Phase 2 , confirming its action on the COX-2/NF-
B pathway rather than just antihistamine effects.
Workflow:
-
Animals: Male Wistar rats (180–220 g), n=6 per group.
-
Pre-treatment: Administer this compound (10, 20, 40 mg/kg, i.p. or p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (w/v in saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a plethysmometer at t = 0, 1, 3, and 5 hours.
-
Calculation:
- : Mean edema volume of control.
- : Mean edema volume of treated group.
Protocol B: LPS-Induced Acute Lung Injury (ALI)
This model validates the compound's systemic anti-inflammatory potential and tissue-protective effects in a high-cytokine environment.[2]
Experimental Logic: LPS (Lipopolysaccharide) triggers a "cytokine storm" in the lungs.[3] Efficacy here proves the compound can handle severe, systemic inflammation, not just local swelling.
Workflow:
-
Animals: C57BL/6 Mice (20–25 g).
-
Induction: Intranasal instillation of LPS (10
g per mouse) or Intraperitoneal injection (10 mg/kg). -
Treatment: Administer this compound (20 mg/kg) 1 hour post-induction (therapeutic mode) or 1 hour pre-induction (prophylactic mode).
-
Endpoint (6-24h):
-
BALF Collection: Bronchoalveolar Lavage Fluid.[3] Count total neutrophils.
-
ELISA: Measure IL-6 and TNF-
in BALF. -
Histology: H&E staining of lung tissue to visualize alveolar wall thickening.
-
Experimental Workflow Visualization
The following diagram outlines the chronological execution of the validation study, highlighting critical "Go/No-Go" decision points.
Figure 2: Chronological workflow for in vivo validation, ensuring standardized timing for drug administration and data collection.
References
-
Mechanism of Ent-Kaurane Diterpenoids
- Title: Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimul
- Source: PubMed (NIH)
-
Link:[Link] (Search Term: ent-kaurane NF-kappaB)
-
In Vivo Anti-Inflammatory Activity (General Kaurane Class)
- Title: In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol (Rel
- Source: MDPI
-
Link:[Link]
-
LPS-Induced Acute Lung Injury Model
-
Carrageenan-Induced Paw Edema Protocol
- Title: Carrageenan-Induced Mouse Paw Oedema is Biphasic, Age-Weight Dependent and Displays Differential Nitric Oxide Cyclooxygenase-2 Expression.
- Source: British Journal of Pharmacology (via NCBI)
-
Link:[Link]
-
Comparative Corticosteroid Data
Sources
- 1. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Therapeutic effect of ent-kaur-16-en-19-oic acid on neutrophilic lung inflammation and sepsis is mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Kaurane Diterpenes in Cancer Research
In the ever-evolving landscape of oncology drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Among these, kaurane diterpenes, a class of tetracyclic diterpenoids, have garnered significant attention for their potent cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of various kaurane diterpenes, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these promising compounds.
The Chemical Appeal of Kaurane Diterpenes in Oncology
Kaurane diterpenes are characterized by a perhydrophenanthrene subunit fused to a cyclopentane ring.[1] This rigid tetracyclic core provides a unique scaffold that can be functionalized with various substituents, leading to a diverse array of biological activities. Their anticancer potential has been extensively documented, with numerous studies demonstrating their ability to induce cell death in various cancer models.[2][3] One of the most prominent examples is oridonin, an ent-kaurane diterpenoid that has advanced to Phase I clinical trials in China.[1][3]
The cytotoxic efficacy of kaurane diterpenes is not uniform across the class; subtle structural modifications can lead to significant variations in potency and selectivity. This guide will explore these differences, providing a comparative overview of their cytotoxic profiles.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation.[4] A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for several kaurane diterpenes against various human cancer cell lines, offering a snapshot of their comparative cytotoxicity.
| Kaurane Diterpene | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Oridonin | HCT-116 | Colon Carcinoma | 1.09 - 8.53 | [5][6] |
| HepG2 | Hepatocellular Carcinoma | 1.09 - 8.53 | [5][6] | |
| A2780 | Ovarian Cancer | 1.09 - 8.53 | [5][6] | |
| NCI-H1650 | Lung Adenocarcinoma | 1.09 - 8.53 | [5][6] | |
| BGC-823 | Gastric Carcinoma | 1.09 - 8.53 | [5][6] | |
| Kaurenoic Acid | CHO-K1 | Chinese Hamster Ovary | >200 (for proliferation) | [7] |
| V79 | Chinese Hamster Lung Fibroblast | Genotoxic at 30 & 60 µg/mL | [8] | |
| Breast Cancer Cells | Breast Cancer | Selective activity | [9] | |
| Henryin | HCT-116 | Colon Carcinoma | 1.31 - 2.07 | [5][6] |
| HepG2 | Hepatocellular Carcinoma | 1.31 - 2.07 | [5][6] | |
| A2780 | Ovarian Cancer | 1.31 - 2.07 | [5][6] | |
| NCI-H1650 | Lung Adenocarcinoma | 1.31 - 2.07 | [5][6] | |
| BGC-823 | Gastric Carcinoma | 1.31 - 2.07 | [5][6] | |
| Rabdosin B | HepG2 | Hepatocellular Carcinoma | Most cytotoxic of 6 tested | [10] |
| GLC-82 | Lung Cancer | Data not specified | [10] | |
| HL-60 | Promyelocytic Leukemia | Data not specified | [10] | |
| Caracasine | Jurkat E6.1 | T-cell Leukemia | Induces apoptosis at 10 µM | [11] |
| HL-60 | Promyelocytic Leukemia | Induces apoptosis at 10 µM | [11] | |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | HepG2 | Hepatocellular Carcinoma | 27.3 ± 1.9 | [12] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | HepG2 | Hepatocellular Carcinoma | 24.7 ± 2.8 | [12] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Lung Adenocarcinoma | 30.7 ± 1.7 | [12] |
Note: IC50 values can vary depending on the experimental conditions, including the cell line, assay method, and incubation time. Therefore, direct comparison of values from different studies should be done with caution.
Unraveling the Mechanisms of Cytotoxicity
The anticancer effects of kaurane diterpenes are primarily mediated through the induction of programmed cell death (apoptosis), cell cycle arrest, and autophagy.[1][3][13]
Induction of Apoptosis
Apoptosis is a crucial mechanism by which kaurane diterpenes exert their cytotoxic effects.[13] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Kaurane diterpenes can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key molecular events in kaurane-induced apoptosis include:
-
Modulation of Bcl-2 family proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1][13]
-
Mitochondrial membrane potential disruption: Leading to the release of cytochrome c into the cytoplasm.[11]
-
Caspase activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][11][13]
-
PARP cleavage: A hallmark of apoptosis, indicating DNA damage and cell death.[1][13]
Caption: Simplified signaling pathway of kaurane diterpene-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, kaurane diterpenes can also arrest the cell cycle at various checkpoints, preventing cancer cells from proliferating.[1] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p53).[1][13] For instance, the kaurane diterpene caracasine has been shown to increase the G0/G1 phase population in Jurkat cells and arrest the cell cycle in the S phase in HL-60 cells.[11]
Autophagy
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. Some kaurane diterpenes have been found to induce autophagy in cancer cells, which can act as a tumor-suppressive mechanism.[1] The mTOR signaling pathway is a key regulator of autophagy and a target for some of these compounds.[1][13]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of kaurane diterpenes is intricately linked to their chemical structure. Studies have revealed that specific functional groups and their stereochemistry play a crucial role in determining their anticancer activity.
-
The α,β-Unsaturated Ketone Moiety: The presence of an exo-methylene cyclopentanone or a similar α,β-unsaturated system is often critical for cytotoxicity.[10][14] This reactive group can act as a Michael acceptor, forming covalent bonds with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins, thereby disrupting their function.[15]
-
Hydroxylation and Acetoxylation: The position and number of hydroxyl and acetoxy groups on the kaurane skeleton significantly influence activity. For example, a study on six ent-kaurane diterpenoids showed that an -OAc group at C-1 in lasiokaurin resulted in lower cytotoxicity compared to oridonin, which has an -OH group at the same position, suggesting a stereospecific blockade effect.[10]
-
Epoxidation: The introduction of an epoxide group can also modulate cytotoxicity, as seen in 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid, which showed potent activity against A549 lung cancer cells.[12]
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for common assays used to evaluate the cytotoxic effects of kaurane diterpenes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the kaurane diterpenes at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Conclusion and Future Perspectives
Kaurane diterpenes represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their diverse chemical structures and multiple mechanisms of action offer a rich platform for drug discovery. This guide has provided a comparative overview of their cytotoxicity, highlighting key structural features that govern their activity and the molecular pathways they modulate to induce cancer cell death.
Further research is warranted to fully elucidate the therapeutic potential of kaurane diterpenes. This includes comprehensive in vivo studies to evaluate their efficacy and safety profiles, as well as medicinal chemistry efforts to synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this fascinating class of compounds holds the promise of delivering new and effective treatments in the fight against cancer.
References
-
Islam, M. T., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Molecules, 25(2), 347. [Link]
-
Gantner, F., et al. (2016). Cytotoxic, apoptotic and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines. Fundamental & Clinical Pharmacology, 30(3), 245-256. [Link]
-
Lohombo-Ekomba, M. L., et al. (2020). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 25(22), 5468. [Link]
-
de Oliveira, P. F., et al. (2017). Comparative study of the cytotoxicity and genotoxicity of kaurenoic acid and its semi-synthetic derivatives methoxy kaurenoic acid and kaurenol in CHO-K1 cells. Toxicology in Vitro, 44, 24-29. [Link]
-
Rondón, M., et al. (2019). Caracasine, An ent-kaurane Diterpene with Proapoptotic and Pro-differentiator Activity in Human Leukaemia Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1849-1859. [Link]
-
ResearchGate. (n.d.). Cytotoxic Activity (IC50, µM) of Ent-Kaurane Diterpenoids (Compounds 1-7) on A549 Human Lung Carcinoma Epithelial-Like Cell Line after 48 h of Incubation.[Link]
-
Badalamenti, N., et al. (2024). Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise. International Journal of Molecular Sciences, 25(7), 3894. [Link]
-
Zhang, Y., et al. (2012). Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant. Food and Chemical Toxicology, 50(3-4), 731-735. [Link]
-
Li, Y., et al. (2019). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Molecules, 24(20), 3762. [Link]
-
de Oliveira, G. A. R., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 160. [Link]
-
Li, Y., et al. (2019). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. Molecules, 24(20), 3762. [Link]
-
Hortelano, S., et al. (2007). Kaurane diterpenes protect against apoptosis and inhibition of phagocytosis in activated macrophages. British Journal of Pharmacology, 151(6), 844-853. [Link]
-
Islam, M. T., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Molecules, 25(2), 347. [Link]
-
Feng, L., et al. (2021). ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. Free Radical Biology and Medicine, 168, 11-25. [Link]
-
Eshiet, I. I., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1198428. [Link]
-
Mbatchou, V. C., et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Molecules, 29(8), 1836. [Link]
-
Batista, R., & Garcia, P. A. (2005). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Current Organic Chemistry, 9(12), 1157-1180. [Link]
-
Islam, M. T., et al. (2020). Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. Molecules, 25(2), 347. [Link]
-
Gantner, F., et al. (2016). Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines. Fundamental & Clinical Pharmacology, 30(3), 245-256. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
-
De Mieri, M., et al. (2021). Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg. Molecules, 26(11), 3163. [Link]
-
Cavalcanti, B. C., et al. (2006). Genotoxicity evaluation of kaurenoic acid, a bioactive diterpenoid present in Copaiba oil. Food and Chemical Toxicology, 44(3), 388-392. [Link]
-
Pérez-García, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3373. [Link]
-
Lagunin, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
de Almeida, L. G. N., et al. (2025). KAURENOIC ACID IS A POTENT INHIBITOR OF SARS-COV-2 RNA SYNTHESIS, VIRION ASSEMBLY AND RELEASE IN VITRO. Frontiers in Microbiology. [Link]
-
ResearchGate. (n.d.). Kaurenoic acid antitumor activity in breast cancer cells.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the cytotoxicity and genotoxicity of kaurenoic acid and its semi-synthetic derivatives methoxy kaurenoic acid and kaurenol in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity evaluation of kaurenoic acid, a bioactive diterpenoid present in Copaiba oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the Warhead: A Comparative Guide to Hydroxylated Kaurane Diterpenes
Executive Summary: The Scaffold as a Product
In the landscape of natural product drug discovery, hydroxylated ent-kaurane diterpenes (specifically the Isodon series) represent a high-value "product class" for oncology pipelines. Unlike non-specific cytotoxins, these molecules—typified by the lead candidate Oridonin —possess a unique "warhead": an
This guide objectively evaluates the performance of hydroxylated kauranes against non-hydroxylated precursors and synthetic analogs. We analyze the Structure-Activity Relationship (SAR) to explain why specific hydroxylation patterns (C1, C6, C7, C14) dictate not just solubility, but the precise pharmacological window between efficacy and toxicity.
The Pharmacophore: Defining the "Product"[1]
To understand performance, we must define the functional machinery of the molecule. The ent-kaurane skeleton acts as a rigid tetracyclic delivery system for reactive functional groups.
The "Warhead" (Critical for Activity)
The biological activity hinges on the D-ring .
-
Exocyclic Methylene Ketone (C15=O, C16=CH₂): This is the electrophilic center. It forms covalent bonds with nucleophilic sulfhydryl groups on target proteins (NF-κB, NLRP3, HSP70).
-
Performance Impact: Reduction of the C16 double bond abolishes antitumor activity.
The "Modulators" (Hydroxyl Groups)
While the warhead drives lethality, the hydroxyl groups (-OH) determine bioavailability and binding affinity .
-
C14-OH: Critical for hydrogen bonding within the target pocket.
-
C6-OH: Enhances water solubility and metabolic stability.
-
7,20-Epoxy/Hemiacetal Bridge: Rigidifies the skeleton, orienting the warhead correctly.
Comparative Performance Analysis
The following table compares the "Gold Standard" (Oridonin) against a structural analog (Ponicidin), a precursor (ent-Kaurenoic Acid), and a synthetic derivative designed for solubility.
Table 1: Comparative Efficacy (IC₅₀) and Physicochemical Profile
| Candidate | Structure Class | Key Hydroxyls | IC₅₀ (Leukemia HL-60) | IC₅₀ (Colon HCT-116) | Solubility (Water) | Primary Limitation |
| Oridonin | 7,20-epoxy ent-kaurane | C1, C6, C7, C14 | 0.5 - 2.0 µM | 6.8 µM | Low (< 1 mg/mL) | Poor bioavailability; rapid clearance. |
| Ponicidin | 7,20-epoxy ent-kaurane | C1, C6, C7, C14 (C20-OH) | 0.8 - 2.5 µM | 5.2 µM | Low | Isomeric to Oridonin; often equipotent but less studied. |
| ent-Kaurenoic Acid | ent-kaurane precursor | C19-COOH (No ring OH) | > 20 µM | > 40 µM | Very Low | Lack of "warhead" activation; weak cytotoxicity. |
| HAO472 | Synthetic Ester Derivative | C14-modified (L-alanine) | ~0.5 µM | 0.16 µM | High | Synthesis cost; stability in plasma. |
Performance Verdict:
-
Oridonin remains the benchmark for potency/cost ratio.
-
Ponicidin shows superior performance in specific solid tumors (e.g., pancreatic) due to slight conformational differences in the A-ring.
-
Hydroxylation at C14 is non-negotiable for high-potency applications; removing it drops potency by an order of magnitude.
Visualizing the Mechanism: The Logic of Efficacy
To understand why these molecules work, we must map the causal pathway. The diagram below illustrates the dual-mechanism: direct covalent modification of signaling proteins and mitochondrial stress induction.
Figure 1: Mechanistic pathway of hydroxylated kauranes. The electrophilic warhead drives covalent binding, while hydroxyl groups stabilize the drug-target complex.
Structure-Activity Relationship (SAR) Deep Dive
The "Activity" in SAR is not binary. It is a function of the molecule's ability to reach the target (solubility) and bind to it (affinity).
The C14 Hydroxyl: The Anchor
Experimental data indicates that the
-
Observation: Acetylation of C14-OH often reduces cytotoxicity against leukemia cells (HL-60) by 2-5 fold.
-
Causality: The C14-OH forms an intramolecular hydrogen bond with the C15 ketone. This "locks" the conformation of the D-ring, keeping the Michael acceptor (C16) in the optimal orientation for nucleophilic attack.
The C1/C6 Hydroxyls: The Solubilizers
-
Observation: Derivatives lacking C1/C6 hydroxylation are virtually insoluble in aqueous media.
-
Trade-off: While increasing hydroxylation improves solubility, "over-hydroxylation" (e.g., adding OH at C2, C3, C11) can introduce steric hindrance, preventing the molecule from fitting into the NF-κB binding pocket.
The 7,20-Epoxy Bridge
-
Function: This bridge creates a rigid "cage-like" structure.
-
Comparison: Compounds with the bridge (Oridonin) generally show higher stability and potency than open-ring analogs (e.g., Linearol) in solid tumor models.
Validated Experimental Protocol: Cytotoxicity Assessment
Protocol: Optimized MTT Assay for Kaurane Diterpenes
Objective: Determine IC₅₀ values while eliminating chemical artifacts.
Materials:
-
Cell Line: HL-60 (Leukemia) or HCT-116 (Solid tumor).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) - 5 mg/mL in PBS.
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
Step-by-Step Workflow:
-
Seeding (Critical):
-
Seed cells in 96-well plates.
-
Density:
cells/well (Adherent) or cells/well (Suspension). -
Why: Over-seeding masks the cytostatic effects of kauranes (G2/M arrest).
-
-
Treatment:
-
Dissolve Oridonin/Ponicidin in DMSO to create a 100 mM stock.
-
Dilute in media to final concentrations (0.1, 0.5, 1, 5, 10, 20, 50 µM).
-
Control Rule: Final DMSO concentration must be
to avoid solvent toxicity. -
Incubate for 48 hours (Kauranes are slow-acting due to cell cycle arrest mechanism).
-
-
The Artifact Check (Self-Validating Step):
-
Include a "Compound-Only" well (Media + Drug + No Cells).
-
If this well turns purple after MTT addition, the drug is chemically reducing the MTT. Action: Switch to CellTiter-Glo (ATP assay).
-
-
Development:
-
Add 20 µL MTT solution per well. Incubate 4 hours at 37°C.
-
Remove supernatant carefully.[2]
-
Add 150 µL DMSO to dissolve formazan crystals. Shake 10 mins.
-
-
Readout:
-
Measure Absorbance at 570 nm (Signal) and 630 nm (Background).
-
Calculate Viability:
.
-
References
-
Li, X., et al. (2021).[3][4] "Oridonin: A review of its pharmacology, pharmacokinetics and toxicity." Frontiers in Pharmacology. Link
-
Ding, Y., et al. (2016). "Structure-activity relationship of ent-kaurane diterpenoids from Isodon plants." Chemistry & Biodiversity. Link
-
Sun, H.D., et al. (2006). "Cytotoxic ent-kaurane diterpenoids from Isodon species."[5][6] Journal of Natural Products. Link
-
Liermann, J., et al. (2017).[3] "Phytotherapeutics Oridonin and Ponicidin Show Additive Effects Combined with Irradiation in Pancreatic Cancer In Vitro."[7] Radiation Oncology. Link
-
Fujita, T., et al. (1976). "Terpenoids.[1] XXXVIII. Structure and reaction of oridonin." Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. 8,14-seco-ent-Kaurane diterpenoids from Isodon glutinosus: enol–enol tautomerism and antitumor activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytotherapeutics Oridonin and Ponicidin show Additive Effects Combined with Irradiation in Pancreatic Cancer in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kaurane-16,17-diol and Other Natural Anti-Cancer Compounds: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of oncology research, the exploration of naturally derived compounds as potential anti-cancer agents continues to be a promising frontier. Among these, the diterpenoid Kaurane-16,17-diol has emerged as a molecule of interest, demonstrating notable cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of this compound against other well-established natural anti-cancer compounds, namely Paclitaxel, Vincristine, Curcumin, and Resveratrol. Our analysis is grounded in experimental data, focusing on cytotoxic potency, mechanisms of action, and the underlying signaling pathways.
Section 1: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the cytotoxic potential of a compound. A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound and our selected panel of natural anti-cancer agents across several human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as incubation times.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | MCF-7 | Breast Adenocarcinoma | 12.5 (as µg/ml) | 72 |
| HepG2 | Hepatocellular Carcinoma | 45.5 | 24 | |
| HCT116 | Colorectal Carcinoma | 29.84 | 24 | |
| ent-16β,17-dihydroxy-kauran-19-oic acid | MDA-MB-231 | Breast Adenocarcinoma | 1.96 | Not Specified |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 0.0072 - 3.5 | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.0024 - 0.3 | 72 | |
| Vincristine | MCF-7 | Breast Adenocarcinoma | Data not readily available in µM | - |
| MDA-MB-231 | Breast Adenocarcinoma | Data not readily available in µM | - | |
| Curcumin | MCF-7 | Breast Adenocarcinoma | 24.50 - 44.61 | 24-72 |
| MDA-MB-231 | Breast Adenocarcinoma | 23.3 - 54.68 | 24-72 | |
| HepG2 | Hepatocellular Carcinoma | 19.02 | Not Specified | |
| Resveratrol | MCF-7 | Breast Adenocarcinoma | 131.00 | 72 |
| MDA-MB-231 | Breast Adenocarcinoma | 144.00 - 306.00 | 24-72 |
Note: The IC50 value for this compound in MCF-7 cells was reported in µg/ml; conversion to µM requires the molecular weight. A related kaurane diterpenoid showed high potency in MDA-MB-231 cells.
From the available data, it is evident that Paclitaxel exhibits the highest potency, with IC50 values in the nanomolar range for breast cancer cell lines. This compound and its derivatives demonstrate promising activity, with a related compound showing an impressive IC50 of 1.96 µM in MDA-MB-231 cells[1]. Curcumin also displays notable cytotoxicity in the low micromolar range. Resveratrol, while having well-documented anti-cancer properties, generally requires higher concentrations to achieve 50% inhibition in these cell lines.
Section 2: Mechanistic Pathways of Action
Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is paramount for their development as therapeutic agents. Each compound interacts with distinct cellular signaling pathways to induce cell cycle arrest and apoptosis.
This compound: Targeting Apoptotic Regulators
This compound primarily induces apoptosis, a form of programmed cell death, which is a key target in cancer therapy[2][3]. Experimental evidence suggests that its pro-apoptotic activity is mediated through the downregulation of the anti-apoptotic protein Bcl-2[2]. This is achieved by disrupting the Ap-2α/Rb transcription activating complex, which in turn leads to an upregulation of the E2F1 transcription factor, a known promoter of apoptosis[2].
Signaling Pathway of this compound.
Paclitaxel and Vincristine: Microtubule Dynamics Inhibitors
Paclitaxel and Vincristine, both widely used in chemotherapy, target the fundamental process of cell division by interfering with microtubule dynamics. Paclitaxel stabilizes microtubules, preventing their disassembly and leading to mitotic arrest and subsequent apoptosis[4][5][6]. Conversely, Vincristine inhibits the polymerization of tubulin into microtubules, which also disrupts mitotic spindle formation and triggers apoptosis in rapidly dividing cancer cells[7][8].
Mechanism of Microtubule-Targeting Agents.
Curcumin and Resveratrol: Multi-Targeted Pathway Modulators
Curcumin and Resveratrol are known for their pleiotropic effects, modulating a wide array of signaling pathways involved in cancer progression. Curcumin has been shown to inhibit the growth and metastasis of various cancers by regulating pathways such as Wnt/β-catenin, PI3K/Akt, JAK/STAT, and NF-κB[9][10][11]. Resveratrol exerts its anti-cancer effects by influencing pathways that control cell growth, apoptosis, and inflammation[12]. It can induce apoptosis through mechanisms involving p53 and by inhibiting COX-2 expression. The dose of resveratrol is a critical factor, with higher concentrations generally favoring apoptosis[12].
Multi-Targeted Pathways of Curcumin and Resveratrol.
Section 3: Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the anti-cancer efficacy of these natural compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow.
Annexin V/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Annexin V/PI Apoptosis Assay Workflow.
Propidium Iodide Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.
-
PI Staining: Add PI solution to the cells.
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Cell Cycle Analysis Workflow.
Conclusion
This comparative guide highlights the potential of this compound as a natural anti-cancer compound. While established chemotherapeutic agents derived from natural sources, such as Paclitaxel, exhibit superior potency in the tested cell lines, this compound and its analogs demonstrate promising cytotoxic and pro-apoptotic effects through a distinct mechanism of action involving the modulation of Bcl-2 and E2F1. In contrast, compounds like Curcumin and Resveratrol offer a broader, multi-targeted approach. The continued investigation into the specific signaling pathways and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in the field of oncology.
References
-
Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur - Semantic Scholar. (2024, December 9). Semantic Scholar. [Link]
-
Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - NIH. (2024, March 31). National Institutes of Health. [Link]
-
Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - NIH. (2023, June 29). National Institutes of Health. [Link]
-
Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed. (2023, November 25). PubMed. [Link]
-
Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (n.d.). MDPI. [Link]
-
Cytotoxic and Proapoptotic Activity of ent-16beta-17alpha-dihydroxykaurane on Human Mammary Carcinoma Cell Line MCF-7 - PubMed. (2005, January 31). PubMed. [Link]
-
Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - MDPI. (n.d.). MDPI. [Link]
-
Natural compounds as anticancer agents: Experimental evidence - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Paclitaxel - StatPearls - NCBI Bookshelf - NIH. (2023, November 18). National Center for Biotechnology Information. [Link]
-
Vincristine - StatPearls - NCBI Bookshelf - NIH. (2023, October 30). National Center for Biotechnology Information. [Link]
-
Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. (n.d.). SpringerLink. [Link]
-
The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - NIH. (2015, May 27). National Institutes of Health. [Link]
-
Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment - Frontiers. (n.d.). Frontiers. [Link]
-
Vincristine | CancerIndex. (2019, September 2). CancerIndex. [Link]
-
Paclitaxel - Wikipedia. (n.d.). Wikipedia. [Link]
-
Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? - Frontiers. (2024, October 22). Frontiers. [Link]
-
Natural Products as Anticancer Agents: Current Status and Future Perspectives - MDPI. (n.d.). MDPI. [Link]
-
The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - MDPI. (n.d.). MDPI. [Link]
-
Resveratrol Induces Apoptosis through ROS-Dependent Mitochondria Pathway in HT-29 Human Colorectal Carcinoma Cells | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Selected ongoing clinical trials with natural anti-cancer compounds - ResearchGate. (n.d.). ResearchGate. [Link]
-
What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24). Dr.Oracle. [Link]
-
(PDF) A COMPREHENSIVE REVIEW ON ANTICANCER NATURAL DRUGS. (n.d.). ResearchGate. [Link]
-
Curcumin and Cancer (PDQ®) - NCI. (2025, May 13). National Cancer Institute. [Link]
-
Vincristine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Research Advances on Anti-Cancer Natural Products - Frontiers. (n.d.). Frontiers. [Link]
-
Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects - MDPI. (2024, December 27). MDPI. [Link]
-
A REVIEW ON VINCRISTINE SULPHATE WIDELY USE FOR ANTICANCER AGENT - ijprems. (n.d.). ijprems. [Link]
-
Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21 WAF1/CIP1 and p27 KIP1 pathway | Oncotarget. (2017, March 7). Oncotarget. [Link]
-
Curcumin mediates anticancer effects by modulating multiple cell signaling pathways. (2017, July 5). Dove Press. [Link]
-
Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - Semantic Scholar. (2024, April 16). Semantic Scholar. [Link]
-
What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
-
How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). (2017, October 13). Molecular Biology of the Cell (MBoC). [Link]
-
Resveratrol Treatment Inhibits Proliferation of and Induces Apoptosis in Human Colon Cancer Cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
12 Natural Anti-Cancer Compounds: 2025 Study Review - Internal Healing & Wellness MD. (2025, December 17). Internal Healing & Wellness MD. [Link]
Sources
- 1. wcrj.net [wcrj.net]
- 2. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. The antiproliferative activity of resveratrol results in apoptosis in MCF-7 but not in MDA-MB-231 human breast cancer cells: cell-specific alteration of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Novel ent-Kaurane Diterpenoid from Rubus corchorifolius L. f. Inhibits Human Colon Cancer Cell Growth via Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs In Vivo Correlation of Kaurane-16,17-diol Activity
This guide provides a technical analysis of the correlation between in vitro mechanisms and in vivo efficacy for Kaurane-16,17-diol derivatives. Note that in scientific literature, the term "this compound" often refers to the bioactive motif found in two distinct primary scaffolds: the Acid form (ent-16
Executive Summary: The Translational Verdict
The ent-kaurane-16,17-diol motif exhibits a high translational correlation between in vitro cytotoxicity and in vivo anti-metastatic/anti-thrombotic efficacy, specifically for the C-19 Acid variant (DHK/DKA) . While the pure Alcohol variant demonstrates potent in vitro pro-apoptotic activity (IC
-
In Vitro Driver: Michael addition of the
-unsaturated ketone (or metabolic precursors) to protein sulfhydryl groups, triggering ROS-mediated apoptosis and Bcl-2 downregulation. -
In Vivo Driver: The Acid form (DHK) retains bioavailability, effectively suppressing lung metastasis (2.5–10 mg/kg) and preventing thrombosis without the severe systemic toxicity observed with the alcohol or acetate derivatives.
-
Key Insight: The C-19 carboxylic acid moiety is not just a solubilizer; it acts as a "safety valve," reducing cytotoxicity to non-malignant cells while maintaining efficacy against high-motility cancer lines (MDA-MB-231).
Compound Profile & Mechanism
To ensure reproducibility, researchers must verify the specific isomer and oxidation state at C-19.
| Feature | Acid Form (DHK/DKA) | Alcohol Form (Pure Diol) |
| IUPAC Name | ent-16 | ent-16 |
| Primary Target | EGFR (Phosphorylation), Platelet Aggregation | Bcl-2 (Downregulation), Ap2 |
| Solubility | High (as salt), >99% water soluble predicted | Low (Lipophilic) |
| Toxicity | Low (Suitable for in vivo >10 mg/kg) | Moderate/High (Cytotoxic to PBMCs) |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the dual pathway where DHK induces apoptosis in tumor cells via ROS while promoting regeneration in keratinocytes via EGFR.
Caption: Dual mechanistic action of this compound variants: ROS-mediated lethality in cancer vs. EGFR-mediated healing in skin.
In Vitro Performance Analysis
The in vitro data highlights the compound's potency against metastatic lines and its ability to sensitize resistant cells.
Comparative Potency Table:
| Cell Line | Indication | IC | Comparator Drug | Outcome |
| MDA-MB-231 | Breast Cancer (Metastatic) | 1.96 | Cisplatin (CDDP) | DHK is highly effective at inhibiting migration at sub-cytotoxic doses. |
| MCF-7 | Breast Cancer | 12.5 | Doxorubicin | Moderate cytotoxicity; specific downregulation of Bcl-2 protein. |
| HepG2 | Liver Cancer | ~5-10 | Sorafenib | Induces ferroptosis; sensitizes cells to Cisplatin. |
| Rat Platelets | Thrombosis | 30-100 | Aspirin | Inhibits ADP/Thrombin-induced aggregation; increases cAMP. |
Key Experimental Insight: Unlike standard chemotherapeutics (e.g., 5-Fluorouracil) that rely purely on DNA replication inhibition, this compound targets the metastatic machinery (migration/invasion) at concentrations significantly lower than its lethal dose. This suggests a specific anti-metastatic window that is often missed in standard MTT proliferation assays.
In Vivo Translation & Correlation
The transition from petri dish to animal model is successful primarily for the Acid form (DHK) .
Efficacy Models
-
Lung Metastasis (BALB/c Nude Mice):
-
Protocol: Tail vein injection of MDA-MB-231 cells.
-
Treatment: DHK at 2.5, 5, and 10 mg/kg (i.p. or oral).
-
Result: Strong suppression of lung nodules.
-
Correlation: The in vitro inhibition of migration (IC
1.96 M) directly predicts the in vivo reduction in metastatic burden.
-
-
Arterio-Venous Shunt (Thrombosis Model):
-
Wound Healing (Rat Model):
-
Application: Topical or systemic.
-
Result: Accelerated epidermal regeneration via EGFR.
-
Contrast: Unlike Mitomycin C (MMC) or 5-FU which delay healing to prevent scarring (e.g., in glaucoma), DHK promotes re-epithelialization, positioning it as a regenerative agent rather than a scar-preventative.
-
Pharmacokinetics & Toxicity
-
Absorption: High GI absorption predicted for the acid form.
-
Solubility: The 19-oic acid group confers >99% water solubility at physiological pH (as a salt), solving the delivery issues common with pure diterpenes.
-
Safety: ent-kaurenic acid derivatives show no significant toxicity to human peripheral blood mononuclear cells (PBMCs) at therapeutic doses, whereas the 19-alcohol derivatives show higher non-specific toxicity.
Detailed Experimental Protocols
To validate these findings, use the following self-validating protocols.
A. Chemotaxis Invasion Assay (In Vitro)
Purpose: To determine anti-metastatic potential distinct from cytotoxicity.
-
Preparation: Use Transwell chambers (8
m pore size) coated with Matrigel. -
Seeding: Seed
MDA-MB-231 cells in serum-free medium into the upper chamber. -
Treatment: Add DHK (0.5, 1.0, 2.0
M) to the upper chamber. Ensure DMSO content < 0.1%. -
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Incubation: 24 hours at 37°C, 5% CO
. -
Quantification: Wipe non-invaded cells from the top. Fix invaded cells (methanol) and stain (Crystal Violet). Count 5 random fields/well.
-
Validation: Run a parallel MTT assay at 2.0
M to ensure reduction in invasion is not due to cell death.
B. In Vivo Lung Metastasis Model
Purpose: To confirm translational efficacy.
-
Animals: Female BALB/c nude mice (4-6 weeks).
-
Inoculation: Inject
MDA-MB-231 cells (suspended in PBS) into the lateral tail vein. -
Grouping: Randomize into Control (Vehicle), Low Dose (2.5 mg/kg), Mid Dose (5 mg/kg), High Dose (10 mg/kg).
-
Administration: Administer DHK daily (i.p.) for 21 days starting Day 1 post-inoculation.
-
Endpoint: Sacrifice mice. Remove lungs and fix in Bouin’s solution.
-
Analysis: Count surface metastatic nodules. Perform H&E staining for micro-metastases.
Workflow Diagram
Caption: Integrated workflow for validating this compound activity from isolation to in vivo correlation.
References
-
Zhang, Y., et al. (2023).[7] "Ent-16
,17-dihydroxy-kauran-19-oic acid (DKA) inhibits the migration of MDA-MB-231 breast cancer."[3][8][9] Natural Product Research. Link -
Mendoza, A., et al. (2005). "Cytotoxic and proapoptotic activity of ent-16
-17 -dihydroxykaurane on human mammary carcinoma cell line MCF-7." Phytomedicine. Link -
Li, H., et al. (2011). "Ent-16
,17-dihydroxy-kauran-19-oic acid presents antiplatelet and antithrombotic effects in rats."[5][6] Phytomedicine. Link -
Kim, S.H., et al. (2025).[1] "Ent-16
,17-dihydroxy-kauran-19-oic acid regenerates epidermal tissue mainly through EGFR phosphorylation." ResearchGate. Link -
Ameyaw, E.O., et al. (2023). "Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress." Frontiers in Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Assessing the Off-Target Effects of Kaurane-16,17-diol
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the natural world remains a profound source of inspiration and molecular innovation. Among these, the ent-kaurane diterpenoids represent a class of compounds with significant therapeutic promise, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3][4] Kaurane-16,17-diol, a member of this family, has garnered attention for its pro-apoptotic activities, particularly its ability to down-regulate the anti-apoptotic protein Bcl-2. While this on-target activity is promising, a thorough understanding of a compound's full biological interaction profile is paramount for its progression as a safe and effective therapeutic agent.
This guide provides a comprehensive framework for the systematic evaluation of the off-target effects of this compound. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to illuminate the scientific rationale behind a multi-tiered assessment strategy, combining predictive computational methods with robust experimental validation. This approach ensures a self-validating system, generating a comprehensive safety and selectivity profile essential for any drug development program.
The Known Target: A Foundation for Inquiry
This compound is known to induce apoptosis, at least in part, by down-regulating Bcl-2 expression at both the mRNA and protein levels. This action is mediated through the disruption of the Ap-2α/Rb transcription activating complex, which in turn affects the binding of this complex to the BCL-2 gene promoter. Understanding this primary mechanism is the critical first step, as it not only defines the therapeutic potential but also provides a molecular context for interpreting potential off-target activities. The Bcl-2 family of proteins is a fulcrum in the intrinsic apoptotic pathway, and any compound modulating this pathway warrants a thorough investigation of its effects on other family members and related signaling cascades.[3]
The Imperative of Off-Target Profiling
"One drug, one target" is an increasingly rare paradigm in pharmacology. The reality is that most small molecules interact with multiple proteins, a phenomenon known as polypharmacology. These off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures. For natural products like kaurane diterpenes, which have evolved in complex biological systems, a broad spectrum of activity is not uncommon.[1][2][3][4] Indeed, studies on related kaurane diterpenes, such as kaurenoic acid and oridonin, have revealed effects on diverse pathways including NF-κB, PI3K/Akt, and cellular redox homeostasis.[2][5][6] A priori assessment of these potential off-target effects is not merely a regulatory hurdle; it is a scientific necessity to build a comprehensive risk-benefit profile, de-risk clinical development, and potentially uncover new therapeutic applications.
A Multi-Tiered Strategy for Off-Target Assessment
A robust off-target assessment workflow should be logical, progressive, and cost-effective, beginning with broad, predictive methods and moving towards more focused, biologically relevant assays.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Translocation Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a high-content imaging plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce the NF-κB pathway by adding a stimulant such as TNF-α or LPS. Include positive (stimulant only) and negative (vehicle only) controls.
-
Immunofluorescence: After a short incubation (e.g., 30-60 minutes), fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A dose-dependent decrease in this ratio indicates inhibition of NF-κB translocation. [1]
C. General Cytotoxicity Assessment
It is essential to distinguish between targeted anti-proliferative effects (desirable in cancer cells) and general cytotoxicity (an off-target effect).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed both cancerous (e.g., MCF-7, HepG2) and non-cancerous (e.g., MCF-10A, primary hepatocytes) cell lines in 96-well plates.
-
Compound Incubation: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [7][8]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value for each cell line. A significantly lower IC50 in cancer cells compared to normal cells suggests a favorable therapeutic window.
Tier 4: Global Systems-Level Analysis
Rationale: To obtain an unbiased, global view of the cellular pathways affected by this compound, transcriptomic analysis is an invaluable tool. It can reveal unexpected off-target effects that would be missed by hypothesis-driven targeted assays.
Experimental Protocol: RNA Sequencing (RNA-seq)
-
Experimental Design: Treat a relevant cell line with this compound at a biologically active concentration (e.g., its IC50) and a vehicle control, using at least three biological replicates per condition.
-
RNA Extraction: Isolate high-quality total RNA from the cell lysates.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes to identify enriched biological pathways and processes. This can reveal unexpected off-target signaling cascades affected by the compound. [6][9]
-
Synthesizing the Data: Building the Off-Target Profile
The culmination of this multi-tiered approach is a comprehensive off-target profile that moves from broad prediction to specific, biologically relevant validation. The data should be compiled and compared to understand the compound's selectivity index—the ratio of its potency at off-targets versus its on-target. A favorable therapeutic candidate will exhibit high potency at its intended target (e.g., Bcl-2 modulation) and significantly lower potency (ideally >100-fold less) at any identified off-targets.
By systematically applying this framework, researchers can build a robust data package that not only supports the continued development of this compound but also embodies the principles of scientific rigor and integrity, ultimately ensuring the safety and efficacy of future medicines.
References
-
ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance. PubMed. [Link]
-
Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. PMC. [Link]
-
Effect of diterpenoid kaurenoic acid on genotoxicity and cell cycle progression in gastric cancer cell lines. PubMed. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]
-
Kaurenoic acid. Wikipedia. [Link]
-
Kaurane diterpenes as mitochondrial alterations preventive agents under experimental oxidative stress conditions. PubMed. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
-
Kaurenoic acid – Knowledge and References. Taylor & Francis. [Link]
-
Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. MDPI. [Link]
-
Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers. [Link]
-
Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes. MDPI. [Link]
-
(PDF) Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. ResearchGate. [Link]
-
Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. MDPI. [Link]
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
Recent advances in the synthesis of ent-kaurane diterpenoids. RSC Publishing. [Link]
-
Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. MDPI. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
Sources
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
